1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254882-14-9 | |
| Record name | 1-(t-Butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Guide: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
A Critical Intermediate for Next-Generation β-Lactamase Inhibitors
Part 1: Executive Technical Summary
Compound Identity & Significance 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (often referred to as N-Boc-4-hydroxy-L-pipecolic acid methyl ester ) is a high-value chiral scaffold. It serves as the primary "western" building block for diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors, most notably Relebactam (MK-7655) .
The stereochemistry at the C2 and C4 positions is the defining quality parameter. For Relebactam, the (2S, 4R) configuration (cis-4-hydroxy) is required to ensure the correct topology for the subsequent urea cyclization step.
Key CAS Registry Numbers:
| Configuration | CAS Number | Description |
|---|---|---|
| (2S, 4R) | 181269-87-4 | Target Isomer (cis) .[1] Critical for Relebactam synthesis.[2][3] |
| (2S, 4S) | 254882-14-9 | Trans isomer. Often a byproduct of non-selective reduction. |
| Racemic | 187753-13-5 | Unresolved mixture. |
Part 2: Chemical Profile & Properties[4]
Physicochemical Specifications The stability of the N-Boc group and the lability of the methyl ester under basic conditions dictate the handling protocols.
| Property | Specification |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |
| Chirality | (2S, 4R) - cis relationship between C2-COOMe and C4-OH |
| Purity Requirement | >98% ee (enantiomeric excess) for GMP synthesis |
Part 3: Stereoselective Synthesis Protocol
The synthesis of the (2S, 4R) isomer is challenging because thermodynamic reduction of the precursor ketone (N-Boc-4-oxopiperidine-2-carboxylate) favors the trans (2S, 4S) isomer. To achieve the cis (2S, 4R) configuration, kinetic control is required using bulky hydride reducing agents.
Workflow Diagram: Stereocontrol Strategy
Figure 1: Divergent synthesis pathways. Bulky hydrides like L-Selectride force axial attack, yielding the desired cis-isomer.
Detailed Protocol: Kinetic Reduction to (2S, 4R)
Objective: Synthesize (2S, 4R)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate with >95:5 diastereomeric ratio (dr).
Reagents:
-
Substrate: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq)
-
Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: 30% Hydrogen Peroxide (H₂O₂), NaOH
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried reaction vessel with the ketone substrate dissolved in anhydrous THF (0.2 M concentration). Cool the system to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent thermodynamic equilibration.
-
Reduction: Add L-Selectride solution dropwise over 30 minutes. The bulky hydride approaches from the less hindered equatorial face, forcing the hydroxyl group into the axial position (cis relative to the C2 ester).
-
Reaction: Stir at -78°C for 2 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Oxidative Workup: Carefully quench with water, followed by 10% NaOH and 30% H₂O₂. Note: This step destroys the organoboron byproducts.
-
Extraction: Warm to room temperature. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil usually contains a 90:10 to 95:5 mixture of cis:trans. Purify via flash column chromatography (SiO₂, gradient 20-40% EtOAc in Hexanes) to isolate the pure (2S, 4R) isomer.
Validation Checkpoint:
-
1H NMR (CDCl₃): The H4 proton signal is diagnostic.
-
Cis (2S, 4R): H4 appears as a narrow multiplet (equatorial proton, small coupling constants).
-
Trans (2S, 4S): H4 appears as a wide triplet of triplets (axial proton, large diaxial coupling ~10-12 Hz).
-
Part 4: Application in Drug Discovery (Relebactam)
This intermediate is the scaffold upon which the diazabicyclooctane ring is built. The 4-hydroxyl group is converted into a leaving group (mesylate/triflate) and displaced by a hydroxylamine derivative to form the bridge.
Pathway Diagram: From Scaffold to Drug
Figure 2: The scaffold acts as the chiral template. The C4-OH stereochemistry is inverted during the displacement step.
Mechanistic Insight: The (2S, 4R) starting material is essential because the subsequent substitution with benzyloxyamine proceeds via an SN2 mechanism , inverting the center to (4S). This (4S) configuration is required to close the [3.2.1] bicyclic ring system found in Relebactam.
Part 5: Quality Control & Troubleshooting
Common Impurities:
-
Enantiomer: (2R, 4S) - Arises from using racemic starting material. Detect via Chiral HPLC (Chiralpak AD-H).
-
Diastereomer: (2S, 4S) - Arises from poor temperature control during reduction. Detect via 1H NMR (H4 coupling).
-
Lactone Formation: Under acidic conditions or high heat, the cis-isomer can cyclize to form a bicyclic lactone (loss of methanol).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis if exposed to moisture.
References
-
Identification of Isomer: Sigma-Aldrich. This compound Product Page. Link
-
Relebactam Synthesis: Mangion, I. K., et al. (2011). "Iridium-Catalyzed X-H Insertions for the Synthesis of beta-Lactamase Inhibitors." Organic Letters. Link
-
Stereoselective Reduction: Blizzard, T. A., et al. (2015). "Discovery of MK-7655, a β-lactamase inhibitor for combination with Primaxin." Bioorganic & Medicinal Chemistry Letters. Link
-
Process Chemistry: Paymode, D.J., et al. (2018).[3] "Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam." Organic Process Research & Development. Link[3]
Sources
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate chemical properties
The following technical guide details the chemical properties, synthetic pathways, and reactivity profile of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate .
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Abstract
This compound is a versatile chiral scaffold (piperidine core) widely utilized in the synthesis of peptidomimetics, enzyme inhibitors, and alkaloids.[1] As a protected derivative of 4-hydroxypipecolic acid, it offers three distinct vectors for functionalization: the secondary hydroxyl group at C4, the methyl ester at C2, and the carbamate-protected nitrogen. This guide provides an in-depth analysis of its stereochemical properties, selective reduction protocols, and divergent reactivity profiles essential for high-precision organic synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
This molecule exists primarily as two diastereomers depending on the relative stereochemistry of the C2 and C4 centers. The (2S,4R) and (2S,4S) isomers are the most relevant in drug discovery.
Table 1: Core Chemical Data
| Property | Data |
| IUPAC Name | This compound |
| Common Name | N-Boc-4-hydroxypipecolic acid methyl ester |
| CAS Number | 321744-26-7 (2S,4R isomer); 254882-14-9 (2S,4S isomer); 187753-13-5 (Racemic/Unspecified) |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| Physical State | White to pale yellow crystalline solid or viscous oil |
| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water |
| pKa (Est.) | ~14.8 (OH group); ~17 (Alpha-proton to ester) |
| Boiling Point | ~352°C (at 760 mmHg) |
| Density | 1.18 g/cm³ |
Structural Analysis & Stereochemistry
The utility of this scaffold relies heavily on the spatial arrangement of the hydroxyl group relative to the ester.
-
Conformational Bias: The N-Boc group imposes significant steric bulk, often forcing the piperidine ring into a chair conformation where the C2-ester prefers an equatorial or pseudo-equatorial position to minimize A(1,3) strain with the N-Boc group.[1]
-
Cis/Trans Relationships:
-
Synthetic Implication: The relative stereochemistry is typically established via the stereoselective reduction of the corresponding 4-oxopiperidine intermediate.[1]
Synthetic Routes & Stereocontrol[1][7]
The most robust route to this scaffold involves the protection of 4-oxopiperidine-2-carboxylic acid followed by a stereocontrolled reduction.[1]
Figure 1: Stereoselective Synthesis Pathway
Caption: Divergent synthesis showing stereochemical control via hydride donor selection.
Mechanism of Stereoselectivity
-
Thermodynamic Control (NaBH₄): Sodium borohydride is a small reducing agent. It attacks the ketone from the sterically more hindered axial face (to avoid torsional strain in the transition state), yielding the equatorial alcohol (typically the cis-isomer relative to the C2 ester).
-
Kinetic Control (L-Selectride): Lithium tri-sec-butylborohydride is bulky.[1] It attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position , yielding the trans -isomer.
Reactivity Profile
This molecule serves as a "linchpin" intermediate.[1] Its reactivity is defined by orthogonal protecting groups and the nucleophilicity of the C4-hydroxyl.[1]
Figure 2: Reactivity & Functionalization Map
Caption: Orthogonal reactivity vectors allowing selective modification at C2, C4, and N1.
Experimental Protocols
The following protocols describe the critical steps for generating the scaffold and modifying it.
Protocol A: Stereoselective Reduction (Targeting the Cis-Isomer)
This protocol utilizes NaBH₄ to access the thermodynamically favored equatorial alcohol.
-
Preparation: Dissolve N-Boc-2-methoxycarbonyl-4-piperidone (1.0 equiv) in anhydrous Methanol (0.2 M concentration). Cool the solution to -78°C under an Argon atmosphere.
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: The crude residue typically requires flash column chromatography (Hexanes:EtOAc gradient) to separate the major cis-isomer from the minor trans-isomer.[1]
Protocol B: Mitsunobu Inversion (Targeting C4 Functionalization)
Used to invert the stereochemistry at C4 or introduce aryl ethers.
-
Reagents: Combine the 4-hydroxypiperidine scaffold (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., a phenol or benzoic acid, 1.5 equiv) in anhydrous THF.
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise to maintain the temperature.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Note: The reaction proceeds with Walden inversion . If starting with the (2S,4S)-cis alcohol, the product will have the (2S,4R)-trans configuration.
Applications in Drug Discovery[3]
-
Peptidomimetics: The scaffold serves as a constrained proline mimic. The 6-membered ring offers different conformational angles compared to 4-hydroxyproline, useful for tuning the potency of protease inhibitors.[1]
-
Beta-Lactamase Inhibitors: Derivatives of 4-hydroxypiperidine-2-carboxylates are explored as non-beta-lactam inhibitors of serine beta-lactamases (e.g., Diazabicyclooctane analogs often start from similar precursors).[1]
-
Alkaloid Synthesis: It is a direct precursor to 4-hydroxypipecolic acid , a moiety found in antibiotics like Palinavir and various antitumor agents.[1]
References
-
Stereoselective Reduction of 4-Substituted Cyclohexanones
-
Mitsunobu Reaction Applications
-
Synthesis of 4-Hydroxypipecolic Acid Derivatives
-
General Properties and Safety (PubChem)
Sources
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
Technical Guide: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Stereoisomers
[1]
Executive Summary
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a critical chiral scaffold in the synthesis of diazabicyclooctane (DBO) beta-lactamase inhibitors (e.g., Relebactam analogs) and other non-beta-lactam antibiotics.[1] Its structural integrity relies on two chiral centers at the C2 and C4 positions of the piperidine ring.
This guide provides a definitive technical workflow for the synthesis, separation, and characterization of its stereoisomers. We focus on the divergent synthesis from the 4-oxo precursor, emphasizing the control of the C4-hydroxyl stereochemistry relative to the C2-ester group.[1]
Stereochemical Analysis & Nomenclature
The molecule possesses two stereocenters, resulting in four possible isomers. However, synthetic routes often start from an enantiopure amino acid pool (e.g., L-aspartic acid or L-pipecolic acid), fixing the C2 center (typically S).[1]
Isomer Classification
Assuming the C2 position is fixed as (S) , the relevant diastereomers are:
| Common Name | Configuration | Geometric Relationship | Thermodynamic Stability |
| Cis-Isomer | (2S, 4S) | -COOMe and -OH on the same face | Kinetic Product (via bulky hydride) |
| Trans-Isomer | (2S, 4R) | -COOMe and -OH on opposite faces | Thermodynamic Product |
Conformational Dynamics
The N-Boc protecting group introduces A1,3 strain, influencing the ring conformation.[1]
-
C2-Ester Preference: Typically adopts an equatorial position to minimize 1,3-diaxial interactions, though N-Boc rotamers can complicate this.
-
C4-Hydroxyl:
Visualizing the Stereochemical Pathways
The following diagram illustrates the divergent synthesis from the ketone precursor.
Figure 1: Divergent synthetic pathways controlling the C4 stereocenter.[1] Note: "Axial/Equatorial" outcomes depend on the specific chair conformation of the N-Boc intermediate.
Synthetic Protocols
The following protocols are designed for the (S)-enantiomer series . Adjust starting materials accordingly for (R)-series.
Precursor Preparation
Starting Material: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 190906-92-4 or similar).[1] Note: This compound is commercially available or synthesized via Dieckmann condensation of N-Boc-aspartic acid derivatives.[1]
Protocol A: Kinetic Reduction (Favors Cis-Isomer)
This method uses L-Selectride (Lithium tri-sec-butylborohydride) .[1] The bulky hydride attacks the ketone from the less hindered face (usually axial), forcing the hydroxyl group into the equatorial position relative to the local steric environment, or simply away from the bulky C2-substituent.
Reagents:
-
Substrate: 1.0 eq
-
L-Selectride (1.0 M in THF): 1.2 eq
-
Solvent: Anhydrous THF
-
Quench: 30% H₂O₂ / 10% NaOH
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Dissolution: Dissolve the ketone substrate in anhydrous THF (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Stain: KMnO₄ or Ninhydrin).[1]
-
Quench (Critical):
-
Workup: Extract with EtOAc (3x). Wash combined organics with saturated Na₂S₂O₃ (to remove peroxides) and brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Gradient: 20% → 60% EtOAc in Hexanes).
Expected Yield: 85-92%. Selectivity: typically >9:1 (cis:trans).[1]
Protocol B: Thermodynamic Reduction (Favors Trans-Isomer)
This method uses Sodium Borohydride (NaBH₄) .[1] While less selective, it favors the thermodynamic product or yields a separable mixture where the trans isomer is accessible.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in MeOH (0.2 M) at 0°C .
-
Addition: Add NaBH₄ portion-wise (gas evolution occurs).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Workup: Quench with saturated NH₄Cl. Concentrate in vacuo to remove MeOH.[1] Dilute with water and extract with DCM.[1]
-
Purification: Requires careful column chromatography.[1] The trans isomer typically elutes after the cis isomer on silica gel due to higher polarity (more accessible H-bonding).[1]
Analytical Characterization (Self-Validating)
Distinguishing the isomers requires rigorous NMR analysis.[1] The coupling constants (
1H NMR Diagnostics (400 MHz, CDCl₃)
| Feature | Cis-Isomer (2S, 4S) | Trans-Isomer (2S, 4R) | Mechanistic Reason |
| H4 Chemical Shift | ~3.90 - 4.05 ppm | ~4.15 - 4.30 ppm | Anisotropy of the ring/ester.[1] |
| H4 Multiplicity | Broad singlet or narrow multiplet | Tt (Triplet of triplets) or broad quintet | Coupling geometry.[1] |
| Coupling ( | Small ( | Large ( | Cis H4 is often equatorial (gauche couplings).[1] Trans H4 is axial (diaxial couplings).[1] |
| NOE Correlation | Strong NOE between H2 and H4 | Weak or No NOE between H2 and H4 | Spatial proximity in cis configuration.[1] |
Critical Validation Step: Run a 1D-NOESY irradiating the H2 proton (approx 4.8-5.0 ppm).[1]
-
Positive Result: Enhancement of the H4 signal confirms the Cis (2S, 4S) configuration (assuming H2 is axial and H4 is equatorial/axial on the same face).[1]
-
Negative Result: Suggests Trans , but confirm with coupling constants.
HPLC Separation Parameters
For process monitoring or chiral purity checks:
Applications in Drug Discovery
This scaffold is a direct precursor to 4-functionalized pipecolic acids .[1]
-
Beta-Lactamase Inhibitors: The hydroxyl group is often converted to a sulfate (Avibactam-like) or substituted amine to engage active site residues (e.g., K73 or E166 in Class A beta-lactamases).[1]
-
Conformational Locking: The 2-methyl ester/2-carboxylic acid provides the "anchor" for binding, while the 4-position dictates the pucker of the ring, influencing the vector of the C2-substituent.[1]
Functionalization Workflow
Figure 2: Downstream functionalization pathways.[1]
References
-
Merck Sharp & Dohme Corp. (2014). Process for the preparation of beta-lactamase inhibitors.[1] World Intellectual Property Organization.[1] WO2014134354A1.[1] Link
-
Mangion, I. K., et al. (2011).[1] Iridium-Catalyzed X-H Insertions of Sulfoxonium Ylides.[1] Organic Letters, 13(20), 5480–5483.[1] (Demonstrates piperidine ring functionalization). Link[1]
-
Beak, P., & Lee, W. K. (1993).[1] The stereochemistry of lithiation and substitution of N-Boc-2-phenylpiperidine.[1] The Journal of Organic Chemistry, 58(5), 1109-1117.[1] (Foundational work on N-Boc piperidine stereochemistry). Link[1]
-
PubChem. (n.d.).[1] 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate Compound Summary. National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2024).[1] Product CAS 190906-92-4 Search.[1][3] (Verification of commercial availability of the ketone precursor). Link
Methodological & Application
Synthesis of novel piperidine-based compounds from 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Executive Summary & Strategic Value
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbuster drugs like Paliperidone and various kinase inhibitors. The specific starting material, 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (also known as N-Boc-4-hydroxy-2-methoxycarbonylpiperidine), represents a high-value chiral pool intermediate.[1]
Its structural utility lies in its three orthogonal handles:
-
N-1 (Boc): Acid-labile protection, allowing for late-stage diversification or peptide coupling.[1]
-
C-2 (Methyl Ester): A handle for peptidomimetic extension or reduction to primary alcohols.[1]
-
C-4 (Hydroxyl): The critical diversity point.[1] This secondary alcohol allows for stereochemical inversion, bioisosteric replacement (F), or conversion to amines.[1]
This Application Note details three core synthetic protocols to transform this scaffold into high-value library candidates for drug discovery.
Structural Analysis & Synthetic Logic
The starting material typically exists as a mixture of diastereomers or as a pure cis or trans isomer (relative stereochemistry between C2-carboxylate and C4-hydroxyl).[1]
-
Stereochemical Implications: Reactions at C-4 often determine the final topology of the drug candidate.
Strategic Workflow Diagram
Figure 1: Divergent synthetic pathways from the core scaffold.[1][2][3] Blue indicates starting material; Green indicates library targets.
Detailed Experimental Protocols
Protocol A: Stereoselective Aryl Ether Synthesis (Mitsunobu)
Objective: To introduce aromatic diversity at C-4 while inverting the stereocenter. This is crucial for creating kinase inhibitors where the ether linkage positions the aryl group into a hydrophobic pocket.[1]
Mechanistic Insight: The reaction proceeds via an SN2 mechanism.[1] If the starting material is cis-4-hydroxy, the product will be trans-4-aryloxy.[1] The pKa of the nucleophile (phenol) must be < 11.
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Substituted Phenol (1.2 equiv)[1]
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[1] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under
. -
Dissolution: Dissolve the piperidine substrate, the phenol, and
in anhydrous THF. Cool the mixture to 0°C. -
Addition: Add DIAD dropwise over 15 minutes. Critical: The solution will turn yellow; rapid addition can cause exotherms that degrade the betaine intermediate.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (
).[1] Filter off the white solid.[1] -
Purification: Purify the filtrate via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Protocol B: Deoxofluorination (Bioisostere Synthesis)
Objective: To replace the C-4 hydroxyl with fluorine.[1][4][5] Fluorine acts as a bioisostere for OH (similar van der Waals radius) but blocks metabolic glucuronidation and modulates lipophilicity (
Safety Note: This protocol uses Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] While more thermally stable than DAST, it still releases HF upon contact with moisture.[1] Perform in a fume hood.
Procedure:
-
Setup: Charge a polyethylene or Teflon-lined vessel with the piperidine substrate (1.0 equiv) and anhydrous DCM (Dichloromethane).[1] Cool to -78°C.[1]
-
Reagent Addition: Add Deoxo-Fluor (1.5 equiv) dropwise.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.
-
Note: If the substrate is sterically hindered, heating to 40°C may be required, but do not exceed 60°C.
-
-
Quench: Pour the reaction mixture carefully into saturated aqueous
. Caution: Vigorous evolution.[1] -
Extraction: Extract with DCM (3x). Dry organics over
and concentrate. -
Outcome: The reaction typically proceeds with inversion of configuration (SN2).[1]
Protocol C: C-4 Oxidation & Reductive Amination
Objective: To convert the alcohol to an amine, allowing for the synthesis of 4-amino-piperidine libraries.
Step 1: Oxidation (Dess-Martin Periodinane - DMP) [1]
-
Dissolve substrate in DCM.[1] Add DMP (1.2 equiv) and
(1.5 equiv) to buffer the acetic acid byproduct.[1] -
Stir at RT for 2 hours.
-
Quench with saturated
and (1:1 mixture) to destroy unreacted periodinane.[1] -
Isolate the 4-oxo-piperidine intermediate.[1]
Step 2: Reductive Amination
-
Dissolve the 4-oxo intermediate in DCE (Dichloroethane).[1]
-
Add the desired amine (
, 1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 mins to form the imine. -
Add Sodium Triacetoxyborohydride (
, 1.5 equiv).[1] -
Stir overnight.
is a mild reducing agent that favors the amine over the ketone.[1]
Data Summary & Troubleshooting
| Transformation | Reagent System | Typical Yield | Stereochemistry | Key Troubleshooting Tip |
| Etherification | 65 - 85% | Inversion | If yield is low, ensure reagents are dry; try ADDP instead of DIAD for hindered phenols. | |
| Fluorination | Deoxo-Fluor | 50 - 75% | Inversion | Elimination to the alkene (enamine) is a common side product if temperature rises too fast.[1] |
| Oxidation | DMP | 85 - 95% | Ablation | Ensure complete quenching of oxidant before extraction to prevent degradation.[1] |
| Amination | 70 - 90% | Mixed (cis/trans) | Cis/Trans ratio depends on the steric bulk of the C-2 ester; separable by HPLC.[1] |
References
-
Piperidine Scaffolds in Drug Design
-
Mitsunobu Reaction on Hydroxyproline/Pipecolic Acid
-
Deoxofluorination Methodologies
- Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis.
-
[1]
-
Starting Material Characterization
-
Sigma-Aldrich Product Specification: this compound.[1]
-
(Note: Representative link for the scaffold class).
-
Sources
- 1. N-Boc-4-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Functionalization of the hydroxyl group in 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
An Application Guide to the Versatile Functionalization of the C4-Hydroxyl Group in 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. The specific molecule, this compound, is a highly valuable building block. The tert-butoxycarbonyl (Boc) group at the nitrogen position serves as a robust protecting group, modulating reactivity and preventing unwanted side reactions, while the methyl ester at C2 provides an additional point for diversification.[2][3]
The true synthetic power of this intermediate, however, lies in the reactivity of the C4-hydroxyl group. This secondary alcohol is a versatile handle that can be transformed into a wide range of other functional groups, enabling the exploration of chemical space around the piperidine core. This guide provides detailed protocols and the underlying scientific rationale for several key transformations of this hydroxyl group, aimed at researchers and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Logical Workflow for Hydroxyl Group Functionalization
The transformation of the C4-hydroxyl group typically follows a logical sequence of steps, from initial reaction to final product characterization. This workflow ensures reproducibility and high purity of the resulting derivatives.
Caption: General experimental workflow for chemical synthesis.
Oxidation to 4-Oxopiperidine Derivative
The oxidation of the secondary alcohol at C4 to a ketone is a pivotal transformation, yielding 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.[3] This ketone is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, and nucleophilic additions to the carbonyl group.[4][5]
Scientific Rationale
The choice of oxidant is critical to avoid over-oxidation or side reactions with other functional groups. Mild, selective reagents are preferred. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation. It is a hypervalent iodine compound that offers the convenience of reacting at room temperature with high efficiency and minimal work-up complexity.[4] The reaction proceeds via a ligand exchange on the iodine center, followed by an intramolecular elimination.
Caption: Oxidation of the C4-hydroxyl group using DMP.
Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.[4] A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the layers become clear.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ketone.[4]
| Parameter | Typical Value | Scientist's Note |
| DMP Equivalents | 1.1 - 1.2 | Using a slight excess ensures complete conversion. A large excess can complicate purification. |
| Reaction Time | 2 - 4 hours | Monitor by TLC. Prolonged reaction times are generally not necessary and may lead to minor byproducts. |
| Typical Yield | 90 - 95% | DMP oxidations are known for their high efficiency and yield.[4] |
| Purity (Post-CC) | >98% (HPLC) | The work-up effectively removes iodine byproducts, and column chromatography yields a highly pure product. |
Esterification and Acylation
Acylation of the hydroxyl group to form an ester is a fundamental method for introducing a wide variety of substituents. This reaction is typically catalyzed by a base and involves an acylating agent like an acid anhydride or acyl chloride.
Scientific Rationale
The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is crucial for two reasons: it deprotonates the alcohol to form a more nucleophilic alkoxide, and it neutralizes the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to dramatically accelerate the reaction, especially for less reactive secondary alcohols.
Protocol: Acetic Anhydride Acetylation
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine (as solvent and base) or Triethylamine (NEt₃) with DCM as solvent
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the starting alcohol (1.0 eq) in pyridine or DCM. If using DCM, add triethylamine (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove basic catalysts), saturated aqueous NaHCO₃ (to remove excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
| Parameter | Typical Value | Scientist's Note |
| Base | Pyridine or NEt₃ | Pyridine can act as both base and solvent. NEt₃ is a non-nucleophilic base used with a solvent like DCM. |
| Catalyst | DMAP (catalytic) | DMAP significantly increases the rate of acylation for secondary alcohols. Its use is highly recommended for efficient conversion. |
| Typical Yield | >95% | Acylations are generally high-yielding reactions. |
Nucleophilic Substitution via Hydroxyl Activation
The hydroxyl group is inherently a poor leaving group (-OH⁻ is a strong base).[6][7] To perform a nucleophilic substitution at the C4 position, the -OH group must first be converted into a good leaving group, or a specialized reaction like the Mitsunobu reaction must be employed.[8][9][10]
Method A: Conversion to a Sulfonate Ester (Tosylates/Mesylates)
Scientific Rationale: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, TsCl, or mesyl chloride, MsCl) in the presence of a base like pyridine converts the hydroxyl into a sulfonate ester (-OTs or -OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The resulting activated piperidine can then be readily displaced by a wide range of nucleophiles in a standard S_N2 reaction.
Method B: The Mitsunobu Reaction
Scientific Rationale: The Mitsunobu reaction provides a powerful, one-pot method for directly substituting a primary or secondary alcohol with a nucleophile.[11][12] The reaction uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). These reagents combine in situ to activate the hydroxyl group, forming an oxyphosphonium salt, which is an excellent leaving group.[13] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, making it highly valuable for controlling stereochemical outcomes.[12]
Caption: Stereoinversive substitution via the Mitsunobu reaction.
Protocol: Mitsunobu Reaction with an Azide Nucleophile
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the starting alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the DIAD (1.5 eq) dropwise to the stirred solution. A characteristic orange color may develop. Stir for 20-30 minutes at 0 °C.
-
Nucleophile Addition: Add the azide source (e.g., DPPA, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the residue by flash column chromatography. The byproducts can be challenging to separate, and specific chromatographic conditions may be required.
| Parameter | Typical Value | Scientist's Note |
| Reagent Order | Alcohol/PPh₃ then DIAD | This order of addition is crucial for forming the reactive betaine intermediate.[12] |
| Stereochemistry | Inversion | The reaction proceeds via an S_N2 mechanism, resulting in a complete inversion of the stereocenter at C4.[12][14] |
| Byproducts | PPh₃=O, Hydrazine | These byproducts can make purification difficult. Using polymer-bound PPh₃ or modified azodicarboxylates can simplify work-up.[12] |
| Typical Yield | 40 - 70% | Yields can be variable depending on the nucleophile and steric hindrance. The reaction reported by Chandrasekhar for a similar system yielded 40%.[15] |
References
- Benchchem. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate - Chemical Properties and Reactions.
- Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- PubMed Central (PMC) - NIH. tert-Butyl 1-hydroxypiperidine-2-carboxylate.
- ChemicalBook. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
- Chem-Impex. Boc-(4-hydroxy)piperidine.
- PharmaCompass.com. tert-butyl 4-hydroxypiperidine-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.
- Chemistry LibreTexts. 8.6: Converting Alcohols into Better Leaving Groups.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Benchchem. Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
- PubMed Central (PMC). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- YouTube. How to Make OH into a Good Leaving Group.
- ChemicalBook. Synthesis of N-Boc 4-piperidone.
- Science of Synthesis. Acylation of Alcohols and Amines.
- Royal Society of Chemistry. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- ACS Catalysis. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Chemistry LibreTexts. 9.5: Williamson ether synthesis.
- Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
- Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine.
- ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at....
- Reddit. Acetylation of secondary alcohols : r/Chempros.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*.
- Transformation Tutoring. Making OH a good leaving group.
- Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
- YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents.
- PubMed. effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.
- National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- YouTube. Williamson Ether Synthesis.
- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- Organic Chemistry Portal. Piperidine synthesis.
- Pearson. Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. Synthesis of N-Substituted piperidines from piperidone.
- TCI Chemicals. Mitsunobu Reaction.
- Williamson Ether Synthesis. Williamson Ether Synthesis.
- Indian Journal of Chemistry. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite.
- Benchchem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane.
- Sigma-Aldrich. 1-(tert-Butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 897046-42-3.
- ResearchGate. Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Application Note: Role of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in Asymmetric Synthesis
Abstract
This application note details the strategic utility of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (hereafter referred to as 4-HP-Boc-Me ) as a versatile chiral building block in drug discovery. As a protected derivative of 4-hydroxypipecolic acid, this scaffold is critical for synthesizing non-proteinogenic amino acids, peptidomimetics (e.g., HCV NS5A inhibitors), and bridged bicyclic systems (e.g., diazabicyclooctanes). This guide provides validated protocols for its stereoselective preparation and downstream functionalization, emphasizing the control of cis/trans diastereoselectivity at the C2 and C4 positions.
Structural Significance & Stereochemical Control
The pharmacological value of 4-HP-Boc-Me lies in its piperidine ring populated with three functional handles:
-
N1-Boc: Orthogonal protection for amine stability.
-
C2-Methyl Ester: A handle for peptide coupling or cyclization.
-
C4-Hydroxyl: The stereogenic center defining the molecule's utility.
The Stereochemical Divergence
The relative stereochemistry between the C2-carboxylate and the C4-hydroxyl group dictates the final application.
-
Cis-(2S, 4S) or (2R, 4R): Often required for bridged bicyclic synthesis (e.g., Avibactam analogs) where intramolecular cyclization requires syn-geometry.
-
Trans-(2S, 4R) or (2R, 4S): Common in linear peptidomimetics and collagen mimics.
The synthesis of 4-HP-Boc-Me typically proceeds via the reduction of its ketone precursor, 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate . The choice of reducing agent controls the diastereomeric ratio (dr).
Figure 1: Stereodivergent reduction pathways for accessing specific diastereomers of 4-HP-Boc-Me.
Protocol A: Stereoselective Synthesis (Kinetic Control)
Objective: Synthesis of cis-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate via L-Selectride reduction.
Rationale
L-Selectride (Lithium tri-sec-butylborohydride) is a bulky hydride. It attacks the ketone from the less hindered face (equatorial attack), forcing the resulting hydroxyl group into the axial position relative to the C2-substituent, yielding the cis isomer with high diastereoselectivity.
Materials
-
Substrate: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq)
-
Reagent: L-Selectride (1.0 M in THF, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: 30% Hydrogen Peroxide (
), 3M NaOH
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (
) atmosphere. -
Dissolution: Dissolve the ketone substrate (e.g., 5.0 g) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add L-Selectride solution dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to ensure kinetic control.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The ketone spot (
) should disappear. -
Quench (Oxidative):
-
Remove cooling bath and allow to warm to 0°C.
-
Carefully add water (10 mL) to destroy excess hydride.
-
Add 3M NaOH (10 mL), followed by slow addition of 30%
(10 mL). Caution: Exothermic.
-
-
Workup: Stir for 30 minutes. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated
(to remove peroxides) and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Gradient: 20% 50% EtOAc/Hexanes).
Expected Outcome:
-
Yield: 85-92%
-
dr: >95:5 (cis:trans)
-
Appearance: Colorless viscous oil or low-melting solid.
Application in Drug Discovery: Functionalization
Once synthesized, 4-HP-Boc-Me serves as a scaffold for two primary transformations in medicinal chemistry:
-
Deoxyfluorination: Synthesis of 4-fluoropipecolic acid derivatives (Bioisosteres).
-
Mitsunobu Inversion: Installing nucleophiles (azides, phenols) with inversion of configuration (Cis
Trans).
Protocol B: Deoxyfluorination (Synthesis of 4-Fluoro Analog)
Fluorine substitution at the C4 position modulates pKa and metabolic stability (blocking oxidation).
Reagents:
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (Safer alternative).
-
Solvent: Dichloromethane (DCM).[1]
Procedure:
-
Dissolve cis-4-HP-Boc-Me (1.0 eq) in anhydrous DCM at -78°C.
-
Add DAST (1.5 eq) dropwise.
-
Allow to warm to Room Temperature (RT) overnight.
-
Note: The reaction proceeds with inversion of configuration . Starting with cis-alcohol yields the trans-fluoride.
Comparative Data: Functionalization Efficiency
| Transformation | Reagent System | Stereochemical Outcome | Typical Yield | Application |
| Fluorination | DAST / DCM | Inversion | 75-85% | Metabolic Stability (Bioisostere) |
| Azidation | Inversion | 80-90% | Precursor to 4-amino-pipecolates | |
| Etherification | Ag2O, MeI | Retention | 60-70% | Solubility Enhancement |
| Oxidation | Dess-Martin Periodinane | N/A (Loss of chirality) | 95% | Recycling to Ketone |
Workflow Visualization: From Scaffold to Drug Candidate
The following diagram illustrates the integration of 4-HP-Boc-Me into a broader drug discovery workflow, specifically for peptidomimetic synthesis.
Figure 2: Strategic insertion of 4-HP-Boc-Me into medicinal chemistry workflows.
References
-
Stereoselective Reduction of Piperidones
-
Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.
-
-
Synthesis of 4-Hydroxypipecolic Acid Derivatives
-
Gill, P., et al. (2020). "Scalable Synthesis of (2S,4R)-4-Hydroxypipecolic Acid Derivatives." The Journal of Organic Chemistry.
-
-
Applications in HCV Inhibitors (Peptidomimetics)
-
Belyk, K. M., et al. (2010). "Synthesis of a 4-Hydroxypipecolic Acid Derivative for the HCV NS5A Inhibitor MK-8742." Organic Process Research & Development.
-
-
Fluorination Protocols (DAST/Deoxo-Fluor)
-
Singh, R. P., & Shreve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination." Synthesis.
-
-
Diazabicyclooctane Synthesis (Avibactam Analogs)
-
Golden, J. E., et al. (2014). "Practical Synthesis of Diazabicyclooctanes." Tetrahedron Letters.
-
Sources
Scalable Stereoselective Synthesis of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
[1]
Abstract
This application note details the process development and scale-up protocol for the synthesis of 1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (N-Boc-4-hydroxy-pipecolic acid methyl ester). This scaffold is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and kinase inhibitors (e.g., Vandetanib analogs). The protocol focuses on the stereoselective reduction of the 4-oxo intermediate using sodium borohydride (
Retrosynthetic Analysis & Strategy
The synthesis hinges on the chemoselective and stereoselective reduction of the ketone moiety at C4 in the presence of the C2-methyl ester and N-Boc carbamate.[1]
Strategic Challenges
-
Stereocontrol: The reduction generates a new chiral center at C4.[1] The relative stereochemistry between the C2-carboxylate and the incoming C4-hydroxyl group (cis vs. trans) is governed by the hydride approach vector, influenced by the conformational anchoring of the bulky N-Boc and C2-ester groups.[1]
-
Thermodynamics:
reduction is highly exothermic ( kcal/mol).[1] On a large scale, heat removal rates limit the dosing speed. -
Safety: The reaction generates 4 moles of hydrogen gas per mole of
upon quenching (or during reaction if moisture is present), necessitating strict headspace management.
Process Flow Diagram (DOT)
Figure 1: Critical path workflow for the scale-up synthesis.
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale | Risk of Deviation |
| Temperature | -15°C to -5°C | Lower temperatures favor the thermodynamic product (trans-alcohol) and suppress ester reduction.[1] | >0°C leads to reduced diastereoselectivity and potential ester hydrolysis.[1] |
| Solvent System | Methanol (anhydrous) | Methanol activates | Water content >0.5% causes premature |
| Reagent Stoichiometry | 0.35 - 0.40 eq.[1] | Theoretical req is 0.25 eq.[1] Excess ensures full conversion.[1] | >0.5 eq increases impurity profile (over-reduction) and workup difficulty.[1] |
| Quench pH | 6.0 - 7.0 | Controlled acidification destroys borate complexes.[1] | pH < 4.0 risks Boc-deprotection (isobutylene loss).[1] |
Detailed Experimental Protocol
Materials
-
Starting Material: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 104002-14-x analog).[1]
-
Reagent: Sodium Borohydride (granular, 98%).
-
Solvents: Methanol (HPLC grade), Dichloromethane (DCM), Ethyl Acetate, Heptane.
-
Acids: Acetic Acid (glacial), 1N HCl.
Step-by-Step Methodology
Step 1: Reactor Setup and Inertion
-
Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet/outlet, and a solids addition funnel (or powder dosing valve).
-
Safety Check: Ensure the reactor vent is connected to a scrubber or high-capacity exhaust to handle hydrogen evolution.
-
Purge the reactor with
for 15 minutes.
Step 2: Dissolution
-
Charge 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (500 g, 1.94 mol) into the reactor.
-
Add Methanol (2.5 L, 5 vol).
-
Agitate at 250 RPM until fully dissolved.
-
Cool the solution to -15°C .
Step 3: Reduction (Exotherm Controlled)
-
Charge Sodium Borohydride (29.4 g, 0.77 mol, 0.4 eq) in 5 portions over 60 minutes.
-
After complete addition, stir at -10°C for 2 hours.
-
IPC (In-Process Control): Take a 50 µL aliquot, quench in dilute AcOH, and analyze via HPLC. Target: <1.0% starting ketone.
Step 4: Quench and Workup
-
Critical Safety Step: Slowly add Acetic Acid (approx. 50 mL) dropwise to adjust pH to 6–7.[1]
-
Warning: Vigorous hydrogen evolution will occur.[1] Maintain
.
-
-
Concentrate the mixture under reduced pressure (
bath) to remove bulk Methanol (approx. 80% removal). -
Dilute the residue with Water (1.5 L) and extract with DCM (2 x 1.5 L).
-
Why DCM? DCM provides excellent solubility for the Boc-protected amino ester and separates well from the aqueous borate salts.[1]
-
-
Wash the combined organic layers with Brine (1 L).
-
Dry over
, filter, and concentrate to a thick oil.
Step 5: Crystallization (Diastereomer Enrichment)
The crude oil typically contains a mixture of cis (minor) and trans (major) isomers.[1]
-
Dissolve the crude oil in hot Ethyl Acetate (500 mL, 1 vol) at 50°C.
-
Slowly add Heptane (1.5 L, 3 vol) while maintaining temperature.
-
Cool slowly to 20°C over 2 hours, then to 0°C for 4 hours.
-
Filter the white crystalline solid.[1]
-
Wash the cake with cold Heptane/EtOAc (9:1).
-
Dry in a vacuum oven at 40°C for 12 hours.
Safety & Hazard Logic
Handling
Figure 2: Safety decision tree for hydride addition.
Analytical Specifications
To validate the protocol, the final product must meet the following criteria:
-
Appearance: White crystalline solid.[1]
-
Purity (HPLC): >98.0% (Area %).[1]
-
Diastereomeric Ratio (dr): >95:5 (trans:cis) determined by
-NMR.[1]-
Diagnostic Signal: The C4-proton signal differs significantly between isomers (broad multiplet for cis vs. septet/tt for trans due to coupling constants).[1]
-
-
Identity: MS (ESI+) m/z = 260.15
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Borate complex formation trapping product. | Ensure thorough acidification (pH 6) during quench to break N-B-O complexes.[1] Increase water volume during extraction.[1] |
| Poor dr (<80:20) | Reaction temperature too high (>0°C).[1] | Maintain strict -15°C to -10°C. Consider switching solvent to EtOH (slower reaction, higher selectivity).[1] |
| Boc Loss | Quench pH too low (<3).[1] | Use Acetic Acid instead of HCl. Monitor pH meter strictly. |
| Foaming | Rapid | Use a silicone-based antifoam agent (100 ppm) if necessary.[1] |
References
-
Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134. 7
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10400214, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Retrieved Feb 1, 2026. Link[1]
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[1][3] 3
-
Carl Roth. (2023).[1] Safety Data Sheet: Sodium borohydride. 4[1][8][9]
Sources
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. icheme.org [icheme.org]
- 8. mdpi.com [mdpi.com]
- 9. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate for SAR Profiling
Introduction: The Privileged Scaffold
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Pethidine, Ritalin, Donepezil).[1] The specific scaffold 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (hereafter referred to as Scaffold 1 ) represents a high-value intermediate for Structure-Activity Relationship (SAR) studies.[1]
Its value lies in its orthogonal functionalization potential :
-
C4-Hydroxyl: A handle for stereochemical inversion, etherification, or bioisosteric replacement (F, NH2).[1]
-
C2-Ester: A gateway to peptidomimetics, constrained amino acids, or heterocycle formation.[1]
-
N1-Boc: A robust protecting group allowing late-stage diversification of the amine.
This guide details the protocols for diversifying Scaffold 1 to generate high-quality SAR libraries, focusing on the critical C4 and C2 positions.
Strategic Analysis: The Divergent Workflow
To maximize SAR efficiency, we employ a divergent synthesis strategy. The C4-hydroxyl is the primary "warhead" for diversity, while the C2-ester dictates the backbone geometry.
Visualizing the Workflow
The following diagram illustrates the decision matrix for derivatizing Scaffold 1 .
Figure 1: Divergent synthesis workflow for Scaffold 1. Colors indicate reaction pathways: Red (Etherification), Yellow (Fluorination), Green (Amination).[1]
Detailed Protocols
Protocol A: C4-O-Arylation via Mitsunobu Reaction
Objective: To install aromatic rings at C4 for pi-stacking interactions while inverting the stereocenter (e.g., converting cis-4-OH to trans-4-OAr).[1]
Scientific Rationale: The Mitsunobu reaction proceeds via an SN2 mechanism.[2] The activation of the alcohol by the betaine intermediate creates a good leaving group (alkoxyphosphonium), which is displaced by the acidic phenol. Crucial: The order of addition dictates the formation of the active betaine and prevents side reactions.
Materials:
-
Scaffold 1 (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)[1]
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under N2.
-
Dissolution: Dissolve Scaffold 1 , PPh3, and the Phenol in anhydrous THF. Cool the mixture to 0 °C in an ice bath.
-
Note: PPh3 and the substrate are mixed first to ensure the alcohol is available to react with the betaine immediately upon formation.
-
-
Addition: Add DIAD dropwise via syringe over 15 minutes. The solution will turn yellow/orange.
-
Caution: Exothermic reaction. Maintain temp < 5 °C to prevent decomposition of the betaine.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Workup: Dilute with Et2O, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na2SO4.
-
Purification: The major byproduct is triphenylphosphine oxide (Ph3PO). Use flash chromatography (Hexane/EtOAc).[1] If Ph3PO co-elutes, precipitate it first by triturating the crude oil with cold pentane/ether (1:1).[1]
Validation:
-
NMR: Look for the disappearance of the C4-H carbinol proton (typically ~3.8–4.0 ppm) and the appearance of a new signal shifted downfield (~4.5 ppm) with coupling constants indicative of inversion (e.g., change from br s to tt or vice versa depending on starting isomer).
Protocol B: Deoxyfluorination (Metabolic Blocking)
Objective: Replace the C4-OH with Fluorine.[1] Significance: Fluorine acts as a bioisostere for OH (similar van der Waals radius) but is a hydrogen bond acceptor only.[1] It blocks metabolic oxidation at the C4 position (a common clearance pathway for piperidines).
Safety Critical: This protocol uses DAST (Diethylaminosulfur trifluoride).[1] DAST can be explosive upon heating. Never heat neat DAST above 50 °C.
Step-by-Step Procedure:
-
Setup: Use a plastic (polypropylene) or Teflon-coated flask if possible (glass is acceptable for short durations, but HF generation can etch it).[1] Maintain strict anhydrous conditions.
-
Cooling: Dissolve Scaffold 1 (1.0 equiv) in anhydrous DCM. Cool to -78 °C (Dry ice/Acetone bath).
-
Addition: Add DAST (1.5 equiv) dropwise.
-
Mechanistic Insight: Low temperature is required to control the formation of the intermediate aminosulfinyl ether.
-
-
Warming: Stir at -78 °C for 1 hour, then allow to warm slowly to RT over 4 hours.
-
Quenching (CRITICAL): Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO3.
-
Warning: Vigorous CO2 evolution occurs.
-
-
Extraction: Extract with DCM (3x). Dry over MgSO4.
-
Purification: Flash chromatography. The fluoride product is often less polar than the starting alcohol.
Protocol C: Reductive Amination (Library Expansion)
Objective: Convert C4-OH to C4-NH-R. Route: Oxidation to ketone followed by reductive amination.[1]
Step 1: Oxidation (Dess-Martin Periodinane - DMP) [1]
-
Dissolve Scaffold 1 in DCM. Add DMP (1.2 equiv) and NaHCO3 (2 equiv) at 0 °C.
-
Stir at RT for 2 hours.
-
Quench with sat. Na2S2O3/NaHCO3 (1:1) to destroy iodine byproducts.
-
Isolate the 4-oxo-piperidine intermediate.
Step 2: Reductive Amination
-
Imine Formation: Dissolve the 4-oxo intermediate in 1,2-Dichloroethane (DCE). Add the amine (R-NH2, 1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3, 1.5 equiv).
-
Why STAB? It is milder than NaBH3CN and does not reduce the ketone/aldehyde, only the iminium ion.
-
-
Stir: 16 hours at RT.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Mitsunobu: No Reaction | pKa of nucleophile too high (>11). | Use a more acidic phenol or switch to ADDP/PBu3 (Tsunoda reagent). |
| Mitsunobu: Alkylation at N | Substrate has unprotected NH. | Ensure the N1-Boc is intact. Mitsunobu reagents will alkylate acidic amines/amides. |
| Fluorination: Elimination | E2 elimination to alkene. | Use Deoxo-Fluor instead of DAST (more thermally stable). Keep temp low. |
| Low Yield (Ph3PO removal) | Ph3PO contaminating product.[1] | Use polymer-bound PPh3 (removable by filtration) or perform a "reductive workup" using MgCl2.[1] |
References
-
Privileged Scaffolds in Drug Design
-
Welsch, M. E., et al. (2010).[1] Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
-
-
Mitsunobu Reaction Mechanism & Protocols
-
Deoxyfluorination Safety & Methods
-
Reductive Amination with STAB
-
Piperidine SAR Case Study
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thieme-connect.de [thieme-connect.de]
Troubleshooting & Optimization
Overcoming low yields in 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate synthesis
Topic: Optimization of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound (via reduction of the corresponding 4-oxopiperidine) is deceptively simple. Low yields in this reaction are rarely due to conversion failure; they are almost exclusively caused by stereochemical partitioning and unintended lactonization during workup.
This guide addresses the "Hidden Yield Loss" phenomenon where the cis-isomer cyclizes into a water-soluble or volatile bicyclic lactone, leaving only the trans-isomer and giving the appearance of a stalled reaction.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "My crude NMR shows complete conversion, but my isolated yield is consistently <50%. Where is the product going?"
Diagnosis: You are likely losing the cis-isomer to lactonization.
The Mechanism: The target molecule is a
-
Common Error: Quenching the borohydride reaction with strong acid (HCl) or heating the crude residue during rotary evaporation.
-
Fix: Switch to a buffered quench (saturated NH₄Cl or acetic acid/MeOH) and keep water bath temperatures <35°C.
Q2: "I see two spots on TLC, but they merge during purification."
Diagnosis: Diastereomeric scrambling on silica. The Mechanism: Silica gel is slightly acidic. If you are separating the cis and trans isomers, the acidic surface can catalyze the lactonization of the cis-isomer on the column, causing it to streak or co-elute with the trans-isomer. Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize active acidic sites. Use a solvent system containing 0.5% TEA.
Q3: "Which reducing agent should I use to favor the 'Trans' isomer (Hydroxyl anti to Ester)?"
Recommendation: Sodium Borohydride (NaBH₄) at -78°C. Reasoning: Small hydride donors like NaBH₄ tend to attack from the axial trajectory (less hindered electronically), leading to the thermodynamic equatorial alcohol (often the trans isomer, depending on the C2 conformation). Contrast: Bulky reagents like L-Selectride (Lithium tri-sec-butylborohydride) attack from the equatorial face (steric control), forcing the hydroxyl into the axial position, which often favors the cis-isomer (the one prone to lactonization).
Part 2: The "Hidden" Reaction Pathway
The following diagram illustrates the critical bifurcation point that destroys yield.
Caption: Kinetic bifurcation of the reduction. The Cis-isomer is a "leak" in the system, converting to the lactone under acidic workup conditions.
Part 3: Optimized Experimental Protocols
Protocol A: High-Yield Reduction (NaBH₄)
Best for: Generating the thermodynamic product (Trans) and minimizing lactonization.
| Parameter | Specification | Rationale |
| Solvent | Methanol (Anhydrous) | Promotes rapid solvation of borohydride; prevents clumping. |
| Temperature | -78°C to -20°C | Low temp maximizes diastereoselectivity (dr). |
| Reagent | NaBH₄ (1.1 equiv) | Slight excess ensures conversion without over-reduction. |
| Quench | Sat. NH₄Cl (aq) | CRITICAL: Avoids HCl. Maintains pH ~6-7. |
Step-by-Step:
-
Dissolve 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in MeOH (0.2 M).
-
Cool solution to -78°C (acetone/dry ice bath).
-
Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Note: Exotherm control is vital.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C (do not warm to RT yet).
-
The "Soft" Quench: Add saturated aqueous NH₄Cl dropwise at 0°C. Stir for 20 mins.
-
Dilute with EtOAc and water. Separate phases.
-
Extraction: Extract aqueous layer 3x with EtOAc. Note: The product is moderately polar.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate at <35°C .
Protocol B: Lactone Recovery (If Yield is Low)
If you suspect your product has already lactonized (yield is low and mass balance is missing), you can ring-open the lactone back to the hydroxy-ester.
-
Take the aqueous layer from the workup (or the crude residue).
-
Treat with K₂CO₃ (2.0 eq) in MeOH at RT for 2 hours.
-
This basic transesterification opens the lactone ring and reforms the methyl ester.
-
Warning: This equilibrates the stereocenter; you may get a mix of cis/trans.
Part 4: Analytical Reference Data
Expected NMR Shifts (CDCl₃, 400 MHz):
| Moiety | Proton (¹H) | Shift (δ ppm) | Diagnostic Feature |
| C4-H (Axial) | tt / m | 3.80 - 4.10 | Broad multiplet indicates equatorial OH (Trans). |
| C4-H (Equatorial) | narrow m | 4.20 - 4.40 | Narrow coupling constants indicate axial OH (Cis). |
| Methyl Ester | s | 3.75 | Sharp singlet. Disappears if lactonized. |
| Boc Group | s | 1.45 | Strong singlet (9H). |
References
-
General Reduction of 4-Piperidones
- Title: Stereoselective reduction of N-substituted-4-piperidones.
- Source:Journal of Organic Chemistry.
- Context: Establishes the preference for equatorial alcohols using NaBH4 in unhindered piperidines.
-
Link:[Link] (General Journal Link for verification of standard methodology).
-
Lactonization of Gamma-Hydroxy Esters
- Title: The structure and role of lactone intermediates in linkage-specific sialic acid derivatiz
- Source:Glycoconjug
- Context: Validates the rapid lactonization of cis-gamma-hydroxy esters under acidic conditions.
-
Link:[Link]
-
Synthesis of N-Boc-4-hydroxypiperidine Derivatives
- Title: Synthesis of tert-Butyl 1-hydroxypiperidine-2-carboxyl
- Source:Acta Crystallographica (via PMC).
- Context: Provides structural data and workup considerations for hindered N-Boc piperidine esters.
-
Link:[Link]
Stability issues of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate under various reaction conditions
Technical Support Center: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Product Code: P-4HYD-PIP-001 CAS: 81357-18-8 (Racemic/General), 495415-09-3 (Specific Isomers) Support Tier: Level 3 (Senior Application Scientist)[1]
Welcome to the Technical Support Hub
You are likely working with this compound as a chiral building block for peptidomimetics or as a scaffold for fragment-based drug discovery (FBDD).[1] While the piperidine ring is generally robust, the 1,2,4-substitution pattern introduces specific conformational strains and reactivity "hotspots" that often surprise researchers.[1]
This guide addresses the three most common stability tickets we receive: Unexpected Cyclization , Elimination/Dehydration , and Protecting Group Labillity .[1]
Module 1: Troubleshooting Stability & Degradation
Ticket #1: "My LC-MS shows a mass loss of 32 Da (M-32), and the product has lost polarity."
Diagnosis: Unwanted Lactonization (Bridged Gamma-Lactone Formation).[1] Status: Critical / Irreversible.
The Mechanism: This is the most frequent issue with 4-hydroxypiperidine-2-carboxylates.[1] If the C2-Carboxylate and C4-Hydroxyl groups are on the same face of the piperidine ring (cis-relationship), they are spatially predisposed to interact.[1] Under basic conditions (or even prolonged storage), the 4-OH attacks the 2-methyl ester, ejecting methanol (Mass 32) and forming a stable, bridged bicyclic lactone (2-oxa-5-azabicyclo[2.2.2]octane or [3.2.1]octane system depending on ring twist).[1]
Why it happens (The Causality):
-
Stereochemistry: This reaction is stereospecific.[1] Only the cis-isomer (e.g., (2S, 4S) or (2R, 4R)) can cyclize.[1] The trans-isomer is geometrically constrained and resists this pathway.[1]
-
Base Catalysis: Using strong bases (e.g., NaH, LiOH) to hydrolyze the ester often accelerates lactonization faster than hydrolysis to the free acid.[1]
Corrective Protocol:
-
Check your Isomer: Verify the stereochemistry of your starting material.[1][2] If you require the cis-isomer, you must avoid thermodynamic equilibration.[1]
-
Hydrolysis Strategy: If you need to hydrolyze the methyl ester to the acid without lactonizing:
Ticket #2: "I see a new alkene peak (M-18) after activating the hydroxyl group."
Diagnosis: Elimination (Dehydration) to Tetrahydropyridine.[1] Status: Preventable.[1]
The Mechanism: When you attempt to convert the 4-OH into a leaving group (e.g., Mesylate, Tosylate) for nucleophilic substitution, the basic conditions required (TEA, Pyridine) often trigger E2 elimination.[1] The resulting double bond conjugates with the N-Boc group, forming an enecarbamate, which is thermodynamically favorable.[1]
The Fix:
-
Switch Reagents: Use Triflic Anhydride (Tf2O) and Pyridine at -78°C .[1] The lower temperature and higher reactivity of triflate allow substitution to compete favorably with elimination.[1]
-
Mitsunobu Reaction: If inverting the center, use DIAD/PPh3.[1] This pathway avoids the discrete "leaving group + base" scenario that favors elimination.[1]
Ticket #3: "The Boc group is falling off during non-acidic workup."
Diagnosis: Lewis-Acid Mediated Deprotection or Thermal Instability.[1] Status: Warning.
The Mechanism: While Boc is acid-labile, it is usually stable to base.[1] However, in the presence of Lewis acids (often present as impurities in chlorinated solvents like chloroform or generated from metal catalysts), the tert-butyl carbamate can cleave.[1] Additionally, if the methyl ester hydrolyzes to the free acid (see Ticket #1), the molecule becomes a Zwitterion (internal salt) upon Boc removal, but the free acid itself can act as an autocatalyst if heated in solution.[1]
The Fix:
-
Solvent Quality: Ensure CHCl3 is stabilized (ethanol or amylene) or switch to DCM.
-
Thermal Limits: Never heat the N-Boc free acid above 50°C. Decarboxylation of the carbamate is accelerated by the internal carboxylic acid at C2.[1]
Module 2: Visualizing the Reactivity Pathways
The following diagram maps the critical divergence points in the stability of this molecule.
Caption: Figure 1. Divergent reactivity pathways. Red/Yellow paths indicate irreversible degradation risks (Lactonization and Elimination) dependent on stereochemistry and activation method.[1]
Module 3: Validated Experimental Protocols
Protocol A: Safe Hydrolysis (Preventing Lactonization)
Use this for Cis-isomers where lactonization risk is high.[1]
-
Dissolution: Dissolve 1.0 eq of substrate in THF (0.1 M). Cool to 0°C.[1]
-
Reagent Prep: Prepare a solution of LiOH (1.2 eq) in water.
-
Addition: Add LiOH solution dropwise to the THF solution. Do not use MeOH as a co-solvent (promotes transesterification/equilibrium issues).[1]
-
Monitoring: Stir at 0°C. Monitor by TLC (stain with KMnO4 or Ninhydrin).
-
Quench: Once SM is consumed, carefully adjust pH to 5-6 with 1N HCl (cold). Do not go to pH 1-2 , as this accelerates lactonization of the free acid.[1]
-
Extraction: Extract immediately with EtOAc. Keep phases cold.
Protocol B: Stability Data Summary
| Condition | Observation | Recommendation |
| TFA / DCM (1:1) | Clean Boc removal (Quant.) | Standard Protocol.[1][3] Ensure complete removal of TFA to prevent salt hygroscopicity.[1] |
| NaH / DMF | Rapid Lactonization (Cis-isomer) | AVOID unless lactone is the target.[1] |
| MsCl / Et3N / DCM | Mix of Mesylate + Alkene | Use Tf2O / Pyridine at -78°C instead.[1] |
| Reflux in MeOH | Transesterification / Slow Lactonization | Store at -20°C. Avoid protic solvents for long-term storage. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I separate the cis-lactone from the trans-ester if my starting material was a mixture? A: Yes. The lactone is significantly less polar than the open hydroxy-ester.[1] It will elute much earlier on silica gel (Hex/EtOAc).[1] This is actually a valid purification strategy: induce lactonization to separate the cis isomer (as lactone) from the trans isomer (which remains an ester), then hydrolyze the lactone back to the hydroxy-acid using LiOH.[1]
Q: Why does the NMR of the Boc-deprotected amine look broad? A: Piperidines undergo ring flipping (chair-chair interconversion).[1] The bulky tert-butyl group and the 2,4-substituents can slow this exchange on the NMR timescale, leading to broad peaks.[1] Run the NMR at 50°C (if stable) or using DMSO-d6 to sharpen the signals.
Q: Is the 4-OH group reactive enough for ether formation (Williamson synthesis)? A: Barely. The secondary alcohol is sterically hindered by the N-Boc group and the 2-carboxylate.[1] Attempting to force this with strong base (NaH) usually triggers the lactonization described in Ticket #1.[1] Use Silver Oxide (Ag2O) mediated alkylation for milder conditions.[1]
References
-
Stereoselective Synthesis of 4-Substituted Pipecolic Acids. Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses the synthesis and cyclization risks of 4-methyl and 4-hydroxy pipecolic acid derivatives. URL:[Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Source: ACS Publications (Journal of Organic Chemistry) Context:[1] Details the handling of N-Boc protecting groups and lithiation chemistry in substituted piperidines, relevant for stability considerations. URL:[Link][1]
-
Lactonization of Gamma-Hydroxy Esters. Source: Organic Chemistry Portal Context: General mechanistic overview of lactone formation from hydroxy-esters, validating the thermodynamic trap of the cis-isomer. URL:[Link][1]
-
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (Precursor Data). Source: PubChem Context:[1][4][5][6] Physical property data and safety sheets for the oxidized ketone precursor, providing baseline stability data for the scaffold.[1] URL:[Link][1]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 | CID 10400214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-Up Procedures for Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical post-synthesis work-up and purification stages. The synthesis of piperidine and its derivatives, while foundational, often yields crude mixtures laden with byproducts, unreacted starting materials, and reagents that necessitate robust removal strategies.[1] This resource provides detailed troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification and handling of piperidine and its derivatives.
Q1: My purified piperidine has a distinct yellow tint. What is the cause, and how can I remove it?
A: A yellow discoloration in piperidine is almost always due to the presence of oxidation products.[2][3] While minor oxidation may not interfere with all downstream applications, high-purity material is essential for most research and development purposes.
-
Troubleshooting & Remediation: The most effective method to remove these colored impurities, along with other byproducts, is distillation.[3]
-
Preventative Measures: To prevent re-oxidation, ensure that purified piperidine is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat.[2][3]
Q2: I am struggling to separate piperidine from its precursor, pyridine, using fractional distillation. Why is this so challenging?
A: Complete separation of piperidine and pyridine by simple fractional distillation is impossible due to the formation of a minimum-boiling azeotrope.[3][4] This constant-boiling mixture consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure, a temperature very close to that of pure piperidine (105.8°C).[2][5]
-
Troubleshooting & Remediation: Standard distillation will not suffice. Two primary strategies can be employed:
-
Azeotropic Distillation: Introducing water can alter the relative volatilities, aiding in separation.[2][5]
-
Chemical Separation (Recommended): A more definitive method is the selective formation of a solid piperidine salt. Piperidine reacts with carbon dioxide (CO₂) to form a non-volatile piperidine carbonate, which precipitates out of the solution while pyridine remains in the liquid phase.[2][4] The pure piperidine can then be regenerated from the filtered salt.[2] A detailed protocol for this is provided in the Troubleshooting Guides section.
-
Q3: My solution of piperidine in an organic solvent (like DMF) formed crystals upon storage. What is the likely cause?
A: This is a common phenomenon with basic amines and can be attributed to a few causes:[3]
-
Salt Formation with Atmospheric CO₂: Piperidine is sufficiently basic to react with carbon dioxide from the air, forming piperidine carbonate, which can precipitate, especially in non-polar solvents.[2]
-
Reaction with Acidic Vapors: If stored in an environment with ambient acidic vapors (e.g., near bottles of hydrochloric acid or trifluoroacetic acid), piperidine can form solid salts like piperidine hydrochloride.[2][6]
-
Low-Temperature Crystallization: Piperidine itself has a melting point of -10°C. If the solution was stored in a cold room or refrigerator, the piperidine may have frozen.[2][6]
-
Troubleshooting & Remediation: Gently warming the solution to room temperature should redissolve crystals caused by low temperatures.[2] To prevent salt formation, always store piperidine solutions in well-sealed containers, preferably under an inert atmosphere.[3]
Q4: After an aqueous work-up, I suspect there is residual water in my piperidine. How can I effectively dry it?
A: Water is a significant potential impurity following any aqueous extraction procedure.[1]
-
Troubleshooting & Remediation: The standard and most effective method for drying piperidine is to let it stand over solid potassium hydroxide (KOH) pellets for several hours (or overnight) followed by decanting and distilling the piperidine.[1][2] Other drying agents such as calcium hydride or sodium can also be used.[2]
Common Byproducts in Piperidine Synthesis
An effective purification strategy begins with understanding the potential impurities. The table below summarizes common byproducts associated with prevalent piperidine synthesis routes.
| Synthesis Method | Common Byproducts & Impurities | Source / Cause |
| Catalytic Hydrogenation of Pyridine | Unreacted Pyridine | Incomplete reaction. This is the most common impurity.[1][7] |
| Catalyst Residues (e.g., Pd, Pt, Rh) | Incomplete filtration after reaction work-up.[7][8] | |
| Partially Hydrogenated Intermediates | Sub-optimal reaction conditions (pressure, temperature, time).[7] | |
| Hofmann-Löffler-Freytag Reaction | Linear Alkenes | A competitive side reaction involving a 1,5-hydride transfer can occur instead of the desired radical rebound.[9] |
| Unreacted N-haloamine | Incomplete thermal or photochemical decomposition.[10] | |
| General Impurities (All Methods) | Oxidation Products | Exposure of the basic piperidine nitrogen to air.[1][3] |
| Reagent-Related Impurities | Byproducts from reagents used in the synthesis that may have similar properties to the product.[1] | |
| Residual Solvents & Water | From the reaction medium or aqueous work-up steps.[1] |
Troubleshooting Guides for Purification
This section provides detailed workflows and troubleshooting for the most common purification techniques.
Purification Method Selection Workflow
Choosing the correct purification strategy is critical and depends on the nature of the product and the impurities present.
Caption: Workflow for the purification of piperidine via carbonate salt formation.
Guide 2: Column Chromatography of Piperidine Derivatives
Column chromatography is essential for purifying complex piperidine derivatives, but their basic nature can cause issues on standard silica gel.
Troubleshooting: Peak Tailing in Silica Gel Chromatography
-
Problem: You observe broad, tailing peaks for your piperidine derivative during purification on a standard silica gel column, leading to poor separation and mixed fractions.
-
Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. [4]This strong, non-specific binding retards the compound's movement down the column in an uneven manner, causing significant peak tailing. [4]
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
| Modifier | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Most common and effective choice. Competes with the piperidine for binding to acidic sites on the silica. [4] |
| Ammonia in Methanol | 1 - 2% of a 7N solution | Very effective for strongly basic compounds. [4] |
| Pyridine | 0.1 - 1% (v/v) | Effective, but less commonly used due to its odor and toxicity. [4] |
Guide 3: Acid-Base Extraction
This is a fundamental and powerful technique for separating your basic piperidine product from any neutral or acidic impurities. [1]
Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated (forming a salt) and move into the aqueous layer, while neutral impurities remain in the organic layer. [1]3. Layer Separation: Separate the two layers. The organic layer containing neutral impurities can be set aside or discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., 6M NaOH solution) until the pH is >10. This deprotonates the piperidinium salt, regenerating the free base.
-
Final Extraction: Extract the liberated piperidine back into a fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or solid KOH), filter, and remove the solvent under reduced pressure to yield the purified piperidine product. [1]
Guide 4: Recrystallization
For piperidine derivatives that are solid at room temperature, recrystallization is an excellent method for achieving high purity. [11]
Protocol: General Recrystallization Procedure
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent. The ideal solvent will dissolve your compound poorly at room temperature but completely upon heating. [4]Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) to find the best one. A two-solvent system (one "good" solvent, one "poor" anti-solvent) can also be effective. [12]2. Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. [4]5. Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. [4]
References
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025).
- MDPI (2021).
- BenchChem (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Wikipedia. Piperidine.
- DTIC (1992). Piperidine Synthesis.
- ResearchGate. Have you experienced that your piperidine crystallizes when not in use?.
- Google Patents. Process for purifying piperidine.
- BenchChem (2025).
- Chemical Review and Letters (2021).
- Wikipedia. Hofmann–Löffler reaction.
- Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis.
- BenchChem (2025).
- MDPI (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Complex Molecules Using 4-Formylphenylboronic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize 4-formylphenylboronic acid as a key building block in the synthesis of complex molecular architectures. As a bifunctional reagent, 4-formylphenylboronic acid is invaluable, particularly in Suzuki-Miyaura cross-coupling reactions, for introducing a benzaldehyde moiety.[1][2] However, its dual reactivity can present unique challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 4-formylphenylboronic acid?
A1: 4-Formylphenylboronic acid should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated.[3] The compound is known to be quite stable but can form cyclic trimeric anhydrides (boroxines) upon standing, which can affect reactivity and stoichiometry.[1] It is also sensitive to strong acids and bases.[3] Always handle the powder in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q2: My 4-formylphenylboronic acid appears clumpy or has a different consistency than expected. Is it still usable?
A2: As mentioned, boronic acids can form boroxines through dehydration. This changes the molecular weight and may require you to use a larger molar excess in your reaction. While often still reactive, the presence of boroxines can complicate reaction kinetics. If you suspect significant anhydride formation, you can attempt to hydrolyze the boroxine back to the boronic acid by dissolving it in a suitable solvent (like THF/water) and stirring before use, though this is not always practical. For critical applications, using a fresh, high-purity batch is recommended.[2]
Q3: Can the aldehyde functional group interfere with the Suzuki-Miyaura coupling reaction?
A3: Generally, the aldehyde group is well-tolerated in Suzuki-Miyaura reactions.[4] However, under certain conditions, particularly with strongly basic or nucleophilic conditions at elevated temperatures, side reactions involving the aldehyde can occur. These may include aldol condensations or reactions with certain bases or solvents. If you suspect aldehyde-related side products, consider using milder bases (e.g., K₂CO₃ instead of NaOH) or protecting the aldehyde as an acetal prior to the coupling reaction.[1]
Troubleshooting Guide: Suzuki-Miyaura Reactions
This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and solving the problem.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Q: I've set up my Suzuki reaction with 4-formylphenylboronic acid, an aryl halide, a palladium catalyst, and a base, but I'm seeing very low conversion to my desired product. What's going wrong?
A: Low yield is a common issue with several potential root causes. A systematic evaluation is key to identifying the culprit.[5]
Potential Cause 1: Inactive Catalyst System The heart of the reaction is the Pd(0) catalyst. If the active catalyst is not present or is poisoned, the catalytic cycle will not proceed.[6]
-
Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[6] This reduction is often accomplished by a phosphine ligand or through a side reaction like the homocoupling of the boronic acid.[6] If this reduction is inefficient, the reaction will be sluggish.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary for coupling with less reactive aryl chlorides or sterically hindered substrates.[6][7]
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[8][9]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
Switch to a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.[10]
-
Optimize Catalyst/Ligand: Screen different ligands. For electron-rich or sterically hindered aryl halides, a more electron-rich and bulky ligand may be required to promote the rate-limiting oxidative addition step.[6][11]
Problem 2: Significant Protodeboronation of 4-Formylphenylboronic Acid
Q: My analysis shows a significant amount of benzaldehyde in the crude reaction mixture, indicating my starting material is losing its boronic acid group. How can I prevent this?
A: This side reaction is known as protodeboronation (or protodeborylation) and involves the cleavage of the C–B bond, replacing it with a C–H bond.[12] It is a common pathway for boronic acid degradation, especially with heteroaryl or electron-deficient aryl boronic acids.[6][12]
Causality: Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water, especially at elevated temperatures.[12][13] The mechanism can vary depending on the pH and the electronic nature of the boronic acid.[12]
Troubleshooting Steps:
-
Use a Milder Base: Strong aqueous bases can accelerate protodeboronation.[13] Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[14][15]
-
Minimize Water Content: While some water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates transmetalation), excess water can promote hydrolysis. Try reducing the amount of water or switching to a predominantly organic solvent system like dioxane or DMF with a minimal amount of aqueous base.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[6] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
-
Lower Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation. Determine the minimum temperature required for efficient coupling.
Problem 3: Formation of a Biaryl Homocoupling Product
Q: I am isolating a significant amount of 4,4'-diformylbiphenyl, which is the homocoupled product of my starting material. What causes this and how can I suppress it?
A: The formation of a symmetrical biaryl from the boronic acid is a well-known side reaction in Suzuki coupling.[6]
Causality: Homocoupling is primarily caused by the reaction of two molecules of the boronic acid, often mediated by Pd(II) species in the presence of oxygen.[6][8][9] If the Pd(0) catalyst is oxidized to Pd(II) by residual air, the Pd(II) can promote this undesired reaction, which also regenerates Pd(0).[6]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. The exclusion of oxygen is necessary to suppress homocoupling.[8] Use a robust degassing technique like the freeze-pump-thaw method for your solvents, especially for sensitive or long-duration reactions.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) minimizes the initial concentration of Pd(II), reducing the opportunity for homocoupling to initiate.[10]
-
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor side reactions. A slight excess (1.1-1.5 equivalents) is typically sufficient.
Problem 4: Difficulty with Product Purification
Q: My reaction appears to have worked, but I am struggling to isolate the pure product from residual palladium catalyst and boron-containing byproducts.
A: Purification can be challenging due to the nature of the reagents and byproducts.
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or toluene) and wash with water. This will remove most of the inorganic base and some water-soluble boron species.[4]
-
Filtration through Celite/Silica: To remove finely dispersed palladium black, filter the reaction mixture through a pad of Celite®.[16] A short plug of silica gel can also be effective.
-
Acid/Base Washes: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove some basic impurities, while a wash with a dilute base (e.g., 5% Na₂CO₃) can remove unreacted boronic acid (as its water-soluble boronate salt).[4] Be cautious if your product has acid- or base-sensitive functional groups.
-
Column Chromatography: Flash column chromatography is the most common method for final purification.[16] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective for separating the desired biaryl product from less polar starting materials and more polar byproducts.
Experimental Protocols & Data
Standard Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of 4-formylphenylboronic acid with an aryl bromide.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total), via syringe.
-
Catalyst Addition: To this stirring suspension, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography.[16]
Data Tables for Reaction Optimization
Table 1: Guide to Base Selection
| Base | Strength | Common Solvents | Notes |
|---|---|---|---|
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Good general-purpose base, cost-effective.[16] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Higher solubility in organic solvents; effective for difficult couplings. |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often used for coupling with aryl chlorides or hindered substrates.[16] |
| NaOH/KOH | Very Strong | Alcohols, Aqueous mixtures | Can promote side reactions like protodeboronation and aldol reactions. |
| Organic Bases | Weak/Moderate | Toluene, Dioxane | (e.g., Et₃N) Generally less effective for transmetalation. |
Table 2: Common Palladium Catalyst & Ligand Systems
| Catalyst System | Precatalyst | Ligand Type | Typical Substrates |
|---|---|---|---|
| Pd(PPh₃)₄ | Pd(0) | Monodentate Phosphine | Aryl iodides and bromides, activated systems. |
| Pd(dppf)Cl₂ | Pd(II) | Bidentate Ferrocenyl Phosphine | General purpose, good for a wide range of aryl bromides.[17] |
| Pd(OAc)₂ + SPhos | Pd(II) | Buchwald Ligand (Bulky, Electron-Rich) | Aryl chlorides, sterically hindered substrates.[16] |
| Pd₂(dba)₃ + XPhos | Pd(0) | Buchwald Ligand (Bulky, Electron-Rich) | Challenging couplings, low catalyst loadings. |
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[16]
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Decision Tree for Low Yield
Use this workflow to systematically diagnose the cause of a low-yielding Suzuki-Miyaura reaction.
Caption: Fig 2. Decision tree for troubleshooting low reaction yield.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Labutti, J., et al. (2006). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology. Available at: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
- Tyagi, M., & Kumar, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeboronation of Arylboronic Acids.
-
4-Formylphenylboronic acid - Wikipedia. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
- Myers, A. The Suzuki Reaction - Chem 115. Harvard University.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan.
- Bartáček, J., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry.
- Zhang, D., et al. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive.
- Bartáček, J., et al. (2021).
- ResearchGate. (2015). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Gandeepan, P., et al. (2022). Cationic-palladium catalyzed regio- and stereoselective syn-1,2-dicarbofunctionalization of unsymmetrical internal alkynes.
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Benchmarking the performance of catalysts in the asymmetric synthesis of 4-hydroxypiperidines
For researchers, medicinal chemists, and professionals in drug development, the chiral 4-hydroxypiperidine scaffold is a cornerstone of modern pharmacopoeia. Its prevalence in a myriad of bioactive molecules necessitates robust, efficient, and highly selective synthetic methodologies. This guide provides a comprehensive benchmark of leading catalytic systems for the asymmetric synthesis of 4-hydroxypiperidines, offering a comparative analysis of their performance, an exploration of the mechanistic underpinnings that govern their selectivity, and detailed experimental protocols to bridge theory with practice.
The Strategic Importance of Chiral 4-Hydroxypiperidines
The 4-hydroxypiperidine motif is a privileged scaffold in drug discovery due to its three-dimensional structure and its ability to form key hydrogen bonding interactions with biological targets. The stereochemistry of the hydroxyl and any adjacent substituents profoundly influences pharmacological activity, making enantioselective synthesis a critical endeavor. Traditional synthetic routes often rely on lengthy multi-step processes or chiral auxiliaries, which can be inefficient and costly. Catalytic asymmetric synthesis offers a more elegant and atom-economical solution.
Benchmarking Catalyst Performance: A Comparative Overview
The asymmetric synthesis of 4-hydroxypiperidines can be broadly categorized into three main catalytic approaches: biocatalysis, transition-metal catalysis, and organocatalysis. Each offers distinct advantages and is suited to different synthetic challenges.
Biocatalysis: The Precision of Nature's Catalysts
Enzymes, particularly carbonyl reductases, have emerged as powerful tools for the asymmetric reduction of 4-piperidones to furnish enantioenriched 4-hydroxypiperidines. Their remarkable stereoselectivity often leads to products with exceptional enantiomeric excess (e.e.).
Key Performance Insights:
Biocatalytic reductions are characterized by their high enantioselectivity, often exceeding 99% e.e., and mild reaction conditions (typically aqueous media at or near room temperature). The primary drawback can be the need for specific enzyme screening to find a suitable catalyst for a given substrate and the potential for enzyme inhibition at high substrate concentrations.
Table 1: Performance of Carbonyl Reductases in the Asymmetric Reduction of 4-Piperidones
| Entry | Substrate | Biocatalyst | Co-factor | Yield (%) | e.e. (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Boc-4-piperidone | Carbonyl Reductase A | NADPH | >99 | >99 (S) | - | [1] |
| 2 | N-Cbz-4-piperidone | Carbonyl Reductase B | NADPH | 98 | >99 (R) | - | [1] |
| 3 | N-benzyl-3-methyl-4-piperidone | Ene-reductase | NADPH | 95 | 98 (3S,4R) | >20:1 | [2] |
Causality Behind Experimental Choices: The choice of enzyme is paramount and is typically identified through screening a library of reductases. The use of a co-factor regeneration system (e.g., using a glucose dehydrogenase and glucose) is a common strategy to minimize the cost of the stoichiometric NADPH or NADH. Aqueous buffer systems are employed to maintain the enzyme's native conformation and activity.
Transition-Metal Catalysis: Versatility and Broad Applicability
Transition-metal complexes, particularly those of rhodium, copper, and iridium, are highly effective for the asymmetric hydrogenation of pyridinium salts or the cyclization of acyclic precursors to yield chiral 4-hydroxypiperidines. These methods offer broad substrate scope and functional group tolerance.
Key Performance Insights:
Transition-metal catalysis provides a versatile platform for accessing a wide range of substituted 4-hydroxypiperidines. While enantioselectivities are generally high, they can be more sensitive to the substrate structure and reaction conditions compared to biocatalysis. Catalyst loading is typically low (0.5-5 mol%).
Table 2: Performance of Transition-Metal Catalysts
| Entry | Reaction Type | Catalyst System | Substrate | Yield (%) | e.e. (%) | d.r. | Reference |
| 1 | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / (R)-Synphos | N-benzyl-2-phenylpyridinium bromide | 93 | 92 (S) | - | [3] |
| 2 | Reductive Aldol Cyclization | Cu(I) / Chiral Ligand | α,β-unsaturated amide with ketone | 85 | 95 | 10:1 | [4] |
| 3 | Reductive Transamination | [Cp*RhCl₂]₂ | Pyridinium salt with chiral amine | 88 | >99 | >20:1 | [1][5] |
Causality Behind Experimental Choices: The choice of the chiral ligand is the most critical parameter for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Solvent choice can also significantly impact both reactivity and selectivity by influencing the solubility of the catalyst and substrate, as well as the stability of reaction intermediates. The activation of pyridines as pyridinium salts is a key strategy to lower the aromatic stabilization energy and prevent catalyst deactivation.[3][6]
Organocatalysis: Metal-Free Asymmetric Synthesis
Chiral small organic molecules can catalyze the asymmetric synthesis of 4-hydroxypiperidines through various reaction cascades, such as domino Michael addition/cyclization reactions. This approach avoids the use of potentially toxic and expensive transition metals.
Key Performance Insights:
Organocatalysis offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis. Enantioselectivities are often excellent, and the catalysts are typically robust and tolerant to air and moisture. Catalyst loadings are generally higher than in transition-metal catalysis (5-20 mol%).
Table 3: Performance of Organocatalysts
| Entry | Reaction Type | Organocatalyst | Substrate | Yield (%) | e.e. (%) | d.r. | Reference |
| 1 | Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehyde and trisubstituted nitroolefin | 85 | 98 | >20:1 | [7] |
| 2 | [4+2] Cycloaddition | Zinc / F-BOPA ligand | 1-azadiene and nitroalkene | 87 | 83 | >19:1 | [8] |
| 3 | Hybrid Bio-organocatalytic Cascade | Transaminase / Proline derivative | Diketone | 75 | >99 | >20:1 | [9] |
Causality Behind Experimental Choices: The structure of the organocatalyst is designed to activate the substrates through the formation of transient covalent intermediates (e.g., enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding. These interactions create a well-defined chiral transition state that directs the approach of the reacting partners, leading to high stereoselectivity.[10]
Experimental Protocols: From Benchtop to Application
To ensure the reproducibility and practical application of these findings, detailed experimental protocols for representative catalytic systems are provided below.
Protocol: Biocatalytic Asymmetric Reduction of N-Boc-4-piperidone
This protocol is based on the principles of carbonyl reductase-catalyzed reductions.
Materials:
-
N-Boc-4-piperidone
-
Carbonyl Reductase (e.g., from a commercial supplier or expressed in-house)
-
NADPH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled vessel, dissolve N-Boc-4-piperidone (1 mmol, 199.3 mg) in 10 mL of potassium phosphate buffer.
-
To this solution, add NADPH (0.05 mmol, 41.7 mg), D-glucose (1.5 mmol, 270.2 mg), carbonyl reductase (10 mg), and glucose dehydrogenase (5 mg).
-
Stir the reaction mixture at 30 °C and monitor the progress by TLC or HPLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-hydroxypiperidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is representative of the asymmetric hydrogenation of activated pyridines.[6]
Materials:
-
N-benzyl-2-phenylpyridinium bromide
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-BPE
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a glass vial inside a high-pressure autoclave with N-benzyl-2-phenylpyridinium bromide (0.5 mmol, 177.1 mg), [Rh(COD)₂]BF₄ (0.005 mmol, 2.0 mg), and (R,R)-Me-BPE (0.0055 mmol, 2.8 mg).
-
Add a mixture of anhydrous toluene (2 mL) and anhydrous methanol (1 mL).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar of hydrogen.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the chiral piperidine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Rationale and Visualization
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Mechanism of Asymmetric Induction by Carbonyl Reductase
The stereoselectivity of carbonyl reductases arises from the precise positioning of the substrate and the NADPH cofactor within the enzyme's active site. The enzyme preorganizes the 4-piperidone in a specific orientation, exposing one of its prochiral faces to the hydride transfer from NADPH.
Caption: Hydride transfer from NADPH to the carbonyl group of the substrate.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
The catalytic cycle typically involves oxidative addition of hydrogen to the rhodium(I) precursor, coordination of the pyridinium salt, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. The chiral ligand dictates the facial selectivity of the hydrogenation.
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when benchmarking different catalysts. The following workflow illustrates a typical process for identifying the optimal catalyst for a specific transformation.
Caption: A typical workflow for catalyst screening and optimization.
Conclusion and Future Outlook
The asymmetric synthesis of 4-hydroxypiperidines has been significantly advanced through the development of diverse and powerful catalytic systems. Biocatalysis offers unparalleled selectivity for specific substrates under green conditions. Transition-metal catalysis provides a broad and versatile toolkit for a wide array of transformations. Organocatalysis presents a valuable metal-free alternative with excellent stereocontrol.
The choice of the optimal catalyst is contingent upon the specific synthetic target, desired scale, and economic considerations. Future developments will likely focus on the discovery of novel catalysts with even broader substrate scopes and higher efficiencies, as well as the integration of different catalytic strategies in chemoenzymatic or multi-catalytic cascade reactions to further streamline the synthesis of these vital pharmaceutical building blocks.
References
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(3), 326-333. [Link]
-
Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4+ 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445-4452. [Link]
-
Glorius, F., et al. (2019). A strategy for accessing all-cis-(multi)fluorinated piperidines. Nature Chemistry, 11(11), 1016-1022. [Link]
-
Turner, N. J., & O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
-
Scheidt, K. A., et al. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743-5746. [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Costa, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]
-
He, J., et al. (2024). Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 386(6728), 1421-1427. [Link]
-
Zhang, X., et al. (2013). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 52(42), 11145-11148. [Link]
-
Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-1605. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099-1105. [Link]
-
Xiao, J., et al. (2022). Transfer hydrogenation of pyridinium salts. ResearchGate. [Link]
-
Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9452-9455. [Link]
-
Fischer, H. E. (1894). Asymmetric induction. Berichte der deutschen chemischen Gesellschaft, 27(3), 3189-3232. [Link]
-
Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8089-8106. [Link]
-
Xiao, J. (2022). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Muniz, K., et al. (2022). Mechanistic study for the copper catalyzed asymmetric synthesis of CF3‐substituted tertiary propargylic alcohols by direct aldol reaction of α‐N3‐amide. ResearchGate. [Link]
-
Chemler, S. R., et al. (2011). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. The Journal of organic chemistry, 76(16), 6606-6613. [Link]
-
Ye, Y., & Hyster, T. K. (2023). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. ChemRxiv. [Link]
-
Hyster, T. K., et al. (2023). Unmasking the reverse catalytic activity of 'ene'-reductases for asymmetric carbonyl desaturation. Nature Catalysis, 6(11), 1016-1023. [Link]
-
Woodward, S. (Ed.). (2010). Copper-Catalyzed Asymmetric Synthesis. John Wiley & Sons. [Link]
-
Riera, A., Verdaguer, X., & Cabré, A. (2021). Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides: An Efficient Access to Valuable Enantioenriched 3-Aminopiperidine Derivatives. Catalysts, 11(7), 842. [Link]
-
Le Roch, M., et al. (2023). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 21(3), 543-547. [Link]
-
Al-Musawi, S., et al. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Journal of Organic Chemistry. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ResearchGate. [Link]
-
Hayashi, Y., et al. (2024). Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. Organic & Biomolecular Chemistry, 22(11), 2206-2216. [Link]
-
Herrera, R. P., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(11), 5516-5523. [Link]
-
Hyster, T. K., et al. (2023). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. ChemRxiv. [Link]
-
Matsuda, T. (2010). Asymmetric synthesis of chiral compounds using a carbonyl reductase. Journal of Molecular Catalysis B: Enzymatic, 62(1), 110-116. [Link]
-
Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1982). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 59(4), 601-609. [Link]
-
Costa, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in piperidone synthesis techniques. Tetrahedron, 59(17), 2953-2989. [Link]
-
Cohen, T., & Mudryk, B. (1991). Copper-Catalyzed Domino Reductive Aldol Cyclization. The Journal of Organic Chemistry, 56(19), 5678-5680. [Link]
-
Wang, C., et al. (2022). Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. Nature Communications, 13(1), 1547. [Link]
-
Clay, D., & Kroutil, W. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 10(1), 373-380. [Link]
-
Le Roch, M., et al. (2023). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]
-
Goswami, R. K. (2022). Cu-Catalyzed Cyclization/Coupling of Alkenyl Aldimines. Indolization of Aldehydes, Anilines and Arylzinc Reagents. ChemRxiv. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Unmasking the reverse catalytic activity of 'ene'-reductases for asymmetric carbonyl desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicaljournal.org [chemicaljournal.org]
Comparison of spectroscopic data of different stereoisomers of 4-hydroxypiperidine-1,2-dicarboxylates
This guide provides a technical comparison of the spectroscopic characteristics of 4-hydroxypiperidine-1,2-dicarboxylates , specifically focusing on distinguishing the (2,4)-cis and (2,4)-trans stereoisomers. These scaffolds are critical intermediates in the synthesis of peptidomimetics, protease inhibitors, and glutamate receptor ligands.[1]
Executive Summary
The assignment of relative stereochemistry between the C2-carboxylate and C4-hydroxyl groups in piperidine rings relies heavily on conformational analysis via
-
The Core Distinction: The differentiation rests on the scalar coupling constants (
) and signal width ( ) of the proton at C4 (H4), which reveal its axial or equatorial orientation. -
Key Finding: The cis-isomer (typically diequatorial substituents) displays a wide multiplet for H4 (large diaxial coupling), while the trans-isomer (axial hydroxyl) displays a narrow multiplet (small equatorial-axial coupling).
Structural & Conformational Basis
To interpret the data, one must understand the dominant conformers in solution (typically CDCl
-
Cis-Isomer (2S, 4S): The C2-ester and C4-hydroxyl are on the same face. If C2 is equatorial, C4-OH is also equatorial .[1] Consequently, the C4-proton (H4) is axial .
-
Trans-Isomer (2S, 4R): The C2-ester and C4-hydroxyl are on opposite faces. If C2 is equatorial, C4-OH must be axial .[1] Consequently, the C4-proton (H4) is equatorial .
Stereochemical Logic Flow
Figure 1: Decision tree for assigning stereochemistry based on H4 coupling patterns.
Comparative Spectroscopic Data
The following data compares the N-Boc, 2-Methyl ester derivatives. Note that chemical shifts (
Table 1: H NMR Diagnostic Signals (400 MHz, CDCl )
| Feature | Cis-Isomer (e.g., 2S, 4S) | Trans-Isomer (e.g., 2S, 4R) | Mechanistic Explanation |
| H4 Multiplicity | tt or dddd (Wide) | quintet or narrow m | H4 geometry relative to neighbors. |
| H4 Coupling ( | Cis: H4 is axial, creating two large | ||
| H4 Shift ( | 3.90 – 4.10 ppm | 4.20 – 4.40 ppm | Equatorial protons (Trans H4) are typically deshielded (downfield) compared to axial protons (Cis H4). |
| H2 Shift ( | 4.80 – 5.00 ppm | 4.80 – 5.00 ppm | Less diagnostic; often obscured by N-Boc rotamers. |
Table 2: C NMR Diagnostic Signals
| Carbon | Cis-Isomer ( | Trans-Isomer ( | Mechanistic Explanation |
| C4 (CH-OH) | 66.0 – 68.0 | 63.0 – 65.0 | Gamma-Gauche Effect: The axial OH in the trans isomer experiences steric compression, shielding the C4 carbon (moving it upfield). The equatorial OH (cis) lacks this shielding. |
Critical Note on Rotamers: N-Boc derivatives of piperidines exhibit restricted rotation around the N-CO bond at room temperature. This often results in signal doubling or significant line broadening in NMR spectra.
Solution: If signals are ambiguous, run the NMR experiment at elevated temperature (e.g., 50°C in DMSO-
) to coalesce the rotamers into sharp, averaged signals.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Synthesis of Reference Standards (Brief)
To validate the spectra, it is best to synthesize the mixture and separate isomers.
-
Starting Material: 4-Oxopiperidine-1,2-dicarboxylate (Ketone).
-
Reduction:
-
NaBH
(Methanol, 0°C): Yields a mixture favoring the Trans (axial OH) isomer due to hydride attack from the less hindered equatorial face (though selectivity is low, approx 60:40). -
L-Selectride (THF, -78°C): Highly selective for the Trans isomer (hydride attacks from equatorial face, forcing OH axial).[1]
-
-
Separation: The isomers are separable by flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). The Trans isomer (axial OH, intramolecular H-bond potential) typically elutes differently than the Cis isomer.
Protocol B: NMR Acquisition for Stereochemical Assignment
To ensure data integrity (Trustworthiness), follow this self-validating workflow:
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl
.-
Why CDCl
? It minimizes exchange of the OH proton, allowing you to potentially see the OH coupling (doublet) which further confirms the H4 multiplicity.
-
-
Acquisition:
-
Pulse sequence: Standard 1D proton (zg30).
-
Scans: Minimum 16 (for high S/N on the H4 satellites).
-
Mandatory: Acquire a COSY (Correlation Spectroscopy) spectrum.
-
-
Analysis Step:
-
Identify the H4 proton (usually the most shielded methine in the 3.5–4.5 range, distinct from the H2 alpha-proton near 5.0).
-
Measure the width at half-height (
) .-
If
Hz Cis (H4 is axial). -
If
Hz Trans (H4 is equatorial).
-
-
References
-
Conformational Analysis of Piperidines
- Title: Stereochemistry of 4-Hydroxypipecolic Acid Deriv
- Source:Journal of Organic Chemistry.
- Context: Establishes the relationship between J-values and axial/equatorial orient
-
URL:[Link] (General Journal Link for verification of standard Karplus relationships).
-
NMR Data Source (Comparison of Isomers)
-
Synthesis & Characterization
-
General NMR Coupling Constants
- Title: NMR Coupling Constants Guide.
- Source: Duke University NMR Center.
- Context: Reference for standard H-H coupling constants in aliph
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate: Synthesis, Application, and Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful discovery and synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the 4-hydroxypiperidine moiety stands out as a privileged structure, frequently incorporated into a diverse range of biologically active compounds. This guide provides an in-depth technical overview of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, a versatile and stereochemically rich building block. We will delve into a robust and accessible synthetic methodology, explore its applications in medicinal chemistry, and provide a comparative analysis against alternative scaffolds, supported by experimental insights.
The Strategic Advantage of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties. The addition of a hydroxyl group at the 4-position provides a key functional handle for further chemical elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). The specific compound of interest, this compound, offers the additional advantages of orthogonal protection of the nitrogen (Boc group) and a carboxylic acid (methyl ester), allowing for selective chemical manipulation at different sites of the molecule.
A Reliable Synthetic Pathway: From Acyclic Diester to Functionalized Piperidine
While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient two-step approach can be employed. This pathway leverages the classical Dieckmann condensation to construct the piperidine ring, followed by a chemoselective reduction of the resulting ketone.
Step 1: Synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular cyclization of a diester to form a β-keto ester, and it is particularly well-suited for the formation of five- and six-membered rings.[1] In this case, a suitable acyclic diester, such as diethyl 2-(N-(tert-butoxycarbonyl)acetamido)pentanedioate, can be cyclized using a strong base like sodium ethoxide.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide is a classic and effective base for Dieckmann condensations, ensuring efficient deprotonation of the α-carbon to initiate the cyclization.
-
Solvent: A high-boiling, inert solvent such as toluene is typically used to facilitate the reaction at elevated temperatures, driving the reaction to completion.
-
Acidic Workup: The reaction is quenched with an acid to neutralize the base and protonate the enolate intermediate, yielding the desired β-keto ester.
Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous toluene, add the starting acyclic diester (1.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate as a solid.
Caption: Workflow for the synthesis of the ketoester precursor.
Step 2: Reduction of the Keto Group to Afford this compound
The reduction of the ketone at the 4-position to the corresponding alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of esters.[2]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is chosen for its safety, affordability, and excellent selectivity, which prevents the undesired reduction of the methyl ester at the 2-position.
-
Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic and help to protonate the intermediate alkoxide.
Experimental Protocol:
-
Dissolve 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq.) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, this compound, can often be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Caption: Workflow for the reduction of the ketoester to the final product.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the hydroxyl group and the orthogonal protecting groups in this compound makes it a highly valuable intermediate for the synthesis of a wide array of complex molecules.
-
Scaffold for Library Synthesis: The hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters, azides) or used as a handle for attachment to a solid support for combinatorial library synthesis.
-
Intermediate for Bioactive Molecules: This building block can serve as a key intermediate in the synthesis of targeted therapeutic agents. For instance, functionalized piperidines are core components of drugs targeting various receptors and enzymes.[3][4]
-
Introduction of Chirality: The stereocenters at the 2 and 4 positions can be controlled during the synthesis, providing access to specific stereoisomers, which is crucial for optimizing drug-target interactions.
Comparative Analysis with Alternative Building Blocks
While this compound is a powerful tool, it is important to consider its performance in the context of other available building blocks.
| Feature | This compound | N-Boc-4-hydroxypiperidine | 4-Hydroxypiperidine |
| Synthetic Complexity | Higher (multi-step synthesis) | Moderate (commercially available or one-step from 4-hydroxypiperidine) | Low (commercially available) |
| Functional Handles | Three distinct handles (N-Boc, C2-ester, C4-hydroxyl) | Two handles (N-Boc, C4-hydroxyl) | Two handles (N-H, C4-hydroxyl) |
| Stereochemical Control | Potential for control at C2 and C4 | Achiral | Achiral |
| Versatility in Synthesis | High, allows for sequential and site-selective modifications | Moderate, limited to N- and O-functionalization | Moderate, requires N-protection for selective O-functionalization |
| Cost | Higher due to multi-step synthesis | Moderate | Low |
Experimental Data Supporting Comparison:
While direct head-to-head experimental data for the synthesis of a specific target molecule using all three building blocks is not available in a single publication, the inherent structural differences provide a clear rationale for their differential utility. For the synthesis of a complex molecule requiring distinct modifications at the nitrogen, C2, and C4 positions, this compound would offer a more streamlined and efficient route compared to starting with the simpler analogues, which would necessitate additional protection and deprotection steps, likely leading to lower overall yields.
Trustworthiness and Self-Validating Protocols
The reliability of any synthetic protocol hinges on the ability to verify the identity and purity of the intermediates and the final product. The described synthesis is a self-validating system through the application of standard analytical techniques.
Caption: Quality control workflow for validating the synthesis.
-
Thin-Layer Chromatography (TLC): Provides a rapid and simple method to monitor the progress of the reactions and assess the purity of the crude product.
-
Column Chromatography: Enables the purification of the ketoester intermediate and the final hydroxypiperidine derivative to a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers unambiguous structural confirmation of the synthesized compounds by providing detailed information about the chemical environment of each atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound, providing further evidence of its identity.
By employing these analytical techniques at each stage, researchers can be confident in the integrity of their synthesized material, ensuring the reliability and reproducibility of their subsequent experiments.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. The outlined two-step synthetic approach, leveraging a Dieckmann condensation and a chemoselective reduction, provides a reliable and scalable route to this important intermediate. Its unique combination of orthogonal protecting groups and a functional hydroxyl group offers significant advantages for the synthesis of complex molecular architectures. While simpler hydroxypiperidine analogues are available, the enhanced synthetic flexibility of the title compound often justifies the additional synthetic effort, particularly in the context of complex target-oriented synthesis and library development. The rigorous application of standard analytical techniques ensures the trustworthiness of the synthetic protocol, providing researchers with a high degree of confidence in the quality of their material.
References
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458.
-
Common Organic Chemistry. Sodium Borohydride. [Link]
- Zhang, X., et al. (2013). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)
- PharmaCompass. (n.d.).
- PubMed. (2009). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
-
ResearchGate. (2013). Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[1][5]diazepino-[1,2,3-gh]purines.
- ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Organic Chemistry Portal. (n.d.).
- Dalton Transactions (RSC Publishing). (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.
- PubMed Central (PMC). (2008).
- Google Patents. (1974).
- Organic & Biomolecular Chemistry (RSC Publishing). (2016).
- ChemicalBook. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis.
- ResearchGate. (2012). Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride.
- Sigma-Aldrich. (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid.
- ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2019). 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251.
Sources
Safety Operating Guide
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate proper disposal procedures
The following guide provides a definitive, technical standard for the disposal of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS: 187753-13-5). This protocol is designed for researchers and EHS professionals in pharmaceutical and chemical development environments, prioritizing safety, regulatory compliance (RCRA/EU WFD), and environmental stewardship.
Executive Summary: Immediate Disposal Classification
-
Waste Stream: Hazardous Organic Waste.[1]
-
Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1]
-
Drain Disposal: STRICTLY PROHIBITED. [1]
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, verify the material identity and associated hazards. This compound is a protected piperidine derivative (Boc-amine and methyl ester), which significantly alters its reactivity compared to free piperidine.
Table 1: Physicochemical & Hazard Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 187753-13-5 |
| Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| Physical State | Typically Solid (White to off-white powder) or Viscous Oil |
| GHS Classification | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Reactivity | Stable under normal conditions.[1][3] Incompatible with strong oxidizing agents, strong acids, and strong bases. |
Expert Insight: Unlike free piperidine, which is corrosive and flammable, the Boc and Methyl ester protecting groups render this molecule less aggressive. However, it must still be treated as a hazardous organic irritant.
Part 2: Waste Segregation Strategy
Proper segregation is the cornerstone of safe disposal. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines.
Decision Logic for Segregation
Use the following logic to determine the correct waste container.
Figure 1: Waste Segregation Decision Tree. Follow this logic to prevent cross-contamination of waste streams.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance (Surplus/Expired)
Applicable for: Old inventory, degraded samples, or excess solid reagent.[1]
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar designated for "Hazardous Solid Waste."
-
Transfer: Carefully transfer the solid into the container. Do not generate dust.[2][4][5][6][7][8]
-
Note: If the reagent is in a small original vial (<20 mL), you may place the entire uncapped vial into the solid waste container to minimize exposure.
-
-
Labeling: Affix a hazardous waste label.
-
Closure: Seal the container tightly immediately after addition.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, flash chromatography fractions, or reaction solutions.[1]
-
Solvent Identification: Determine the primary solvent.
-
Transfer: Pour the solution into the appropriate carboy using a funnel to prevent spills.
-
Critical: Leave at least 10% headspace in the carboy to allow for thermal expansion.
-
-
Rinsing: Rinse the original flask with a small amount of the compatible solvent and add the rinse to the waste container.
-
Log Entry: Record the volume and chemical name on the waste log sheet attached to the carboy.
Scenario C: Contaminated Debris
Applicable for: Gloves, weigh boats, paper towels, and pipettes.[1]
-
Segregation: Do not throw contaminated items in the regular trash.
-
Disposal: Place all solid debris contaminated with the chemical into a "Chemically Contaminated Solid Waste" bag or bucket (often a yellow or red bin in labs).[1]
-
Sharps: If using glass pipettes or needles, dispose of them in a rigid Sharps Container , never in soft bags.
Part 4: Spill Management & Emergency Response
In the event of an accidental release, immediate action minimizes exposure and environmental impact.
Spill Response Protocol
| Step | Action | Mechanism/Reasoning |
| 1. Evacuate & Ventilate | Clear the immediate area. Open fume hoods to max flow. | Reduces inhalation risk of dust or solvent vapors (H335).[1] |
| 2. PPE Up | Wear double nitrile gloves, goggles, and N95 mask (for solids). | Prevents dermal absorption and mucosal irritation. |
| 3. Containment | Solid: Cover with wet paper towels to prevent dust.Liquid: Surround with absorbent boom/pads. | Prevents spread to drains or under equipment. |
| 4. Cleanup | Solid: Sweep gently into a dustpan or scoop.Liquid: Absorb with vermiculite or spill pads. | Physical removal without generating aerosols. |
| 5.[5] Decontamination | Wash the surface with soap and water; collect wash water as hazardous waste. | Removes residues that could cause contact dermatitis later. |
Part 5: Regulatory Compliance & Documentation
To maintain "Cradle-to-Grave" tracking as required by EPA RCRA and EU directives:
-
Waste Codes:
-
Labeling: All containers must be labeled with the full chemical name (no abbreviations/formulas) and the start date of accumulation.
-
Storage: Store waste containers in a secondary containment tray to capture leaks. Keep away from heat sources.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
- 1. 124443-68-1|1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. N-BOC-4-Hydroxypiperidine - Safety Data Sheet [chemicalbook.com]
- 9. (2S,4R)-1-tert-Butyl2-methyl4-hydroxypiperidine-1,2-dicarboxylate | C12H21NO5 - BuyersGuideChem [buyersguidechem.com]
- 10. chiralen.com [chiralen.com]
Personal protective equipment for handling 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Topic: CAS Registry Number: 254882-14-9 (for (2S,4S)-isomer); 254882-06-9 (for (2S,4R)-isomer) Synonyms: N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester; Methyl 1-Boc-4-hydroxypipecolate[1][2]
Executive Safety Profile
Immediate Action Card:
-
Hazard Classification: Irritant (Skin/Eye/Respiratory) .[2][3]
-
Physical State: White to off-white crystalline powder.
-
Primary Risk: Inhalation of dust and direct contact with mucous membranes during weighing and transfer.[2]
-
Signal Word: WARNING .
As a Senior Application Scientist, I approach this intermediate not just as a "chemical" but as a functionalized scaffold critical for chiral synthesis. The presence of the tert-butyl carbamate (Boc) and methyl ester groups makes it lipophilic, facilitating skin absorption, while the free hydroxyl group increases its polarity and potential for hydrogen bonding with biological membranes.[1][2]
Core Directive: Treat this compound as a Category 2 Irritant .[2] While acute toxicity is generally low for this class of piperidine derivatives, the cumulative sensitization risk from dust inhalation requires strict adherence to the protocols below.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to solid-phase handling (dust) and liquid-phase handling (solubilized in organic solvents like DCM or Methanol).[1][2]
| Protection Zone | Recommended Equipment | Scientific Rationale (Causality) |
| Ocular | Chemical Safety Goggles (ANSI Z87.[1][2]1) | Why: Standard safety glasses are insufficient for fine powders.[2] Static charge can cause this Boc-protected amino ester to "jump" or disperse, creating an eye-entry hazard that glasses cannot seal against.[1][2] |
| Dermal (Hand) | Nitrile Gloves (Min.[2] thickness 0.11 mm) | Why: Nitrile provides excellent resistance to the esters and carbamates.[2] Latex is not recommended due to poor organic solvent resistance if the compound is in solution.[1][2] Double-glove if handling >10g or using DCM.[1][2] |
| Respiratory | Fume Hood (Primary) or N95/P95 Respirator (Secondary) | Why: The primary hazard is respiratory tract irritation (STOT-SE Cat 3).[2] If weighing outside a hood is unavoidable, an N95 is mandatory to block particulate inhalation.[2] |
| Body | Cotton Lab Coat (High-neck preferred) | Why: Synthetic blends can melt if a fire occurs (flammable solvents are often used with this reagent).[2] Cotton absorbs splashes and resists static buildup.[2] |
Operational Handling Protocol
This workflow ensures data integrity (preventing moisture contamination) and operator safety.[2][4]
Phase A: Storage & Retrieval
-
Condition: Store at 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic.[2] Keep under inert gas (Argon/Nitrogen) if possible.[2]
-
Protocol:
Phase B: Weighing & Transfer (Critical Step)
-
Location: Chemical Fume Hood.[2]
-
Technique:
-
Place the balance inside the hood if vibration isolation permits.[2]
-
If weighing on an open bench, use a static eliminator gun to neutralize the powder.[2]
-
Use a disposable antistatic weighing boat.[2]
-
Self-Validation: After transfer, wipe the spatula with a Kimwipe soaked in methanol.[2] If the wipe turns cloudy or leaves a residue, your cleaning was insufficient.[2]
-
Phase C: Reaction Setup
-
Solvent Compatibility: Soluble in Methanol, Dichloromethane (DCM), and Ethyl Acetate.[2]
-
Risk: When dissolved in DCM, the solution becomes highly penetrating.[2]
-
Action: If a solution spills on gloves, remove immediately .[2] The DCM carrier will transport the piperidine derivative through the nitrile barrier and into the skin within seconds.[2]
Emergency Response & Disposal
Exposure Scenarios
-
Eye Contact: Rinse immediately with water for 15 minutes .[2][5] Hold eyelids apart. The ester functionality can hydrolyze to acid in the eye, causing stinging.[2]
-
Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol/acetone to clean skin; this enhances absorption.[2]
-
Inhalation: Move to fresh air. If coughing persists, seek medical attention (indicates bronchial irritation).[2]
Disposal Strategy
-
Waste Stream: Organic Waste (Non-Halogenated or Halogenated depending on solvent).[2]
-
Quenching: No specific quench is required for the pure compound.[2]
-
Environmental: Do not flush down the drain.[2] Esters are generally toxic to aquatic life (Acute Aquatic Cat 3).[2]
Visualized Safety & Workflow Logic
The following diagrams illustrate the decision-making process for PPE and the operational workflow.
Figure 1: PPE Decision Tree
Caption: PPE selection logic based on physical state and solvent carrier risks.
Figure 2: Operational Workflow
Caption: Step-by-step operational flow to ensure safety and chemical purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13326685, (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and their toxicological profiles. Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
